molecular formula C15H15NO4 B1347531 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 67822-74-6

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1347531
CAS No.: 67822-74-6
M. Wt: 273.28 g/mol
InChI Key: AFBFBNPENNMENY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclohexyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBFBNPENNMENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357163
Record name 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67822-74-6
Record name 2-Cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67822-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid , a functionalized phthalimide derivative. While often utilized as a high-value intermediate in medicinal chemistry, this molecule acts as a privileged scaffold with intrinsic biological activity, particularly in the modulation of inflammatory signaling and metabolic enzyme inhibition.

Executive Summary

This compound (CAS: 67822-74-6) is a bioactive small molecule belonging to the N-substituted phthalimide class. It is characterized by a rigid bicyclic isoindoline-1,3-dione core, a hydrophobic cyclohexyl group at the N-terminus, and a carboxylic acid moiety at the 5-position.

Core Mechanism: The molecule functions primarily as a pharmacophore anchor . Its mechanism of action (MOA) is defined by its ability to mimic anionic substrates (via the C5-carboxyl) while occupying lipophilic pockets (via the N-cyclohexyl). It is widely investigated as:

  • Inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B): The carboxylate mimics the phosphate group of phosphotyrosine, relevant for Type 2 Diabetes therapeutics.

  • Anti-Inflammatory Modulator: Structurally related to thalidomide, it serves as a scaffold for inhibiting IKK-β (IκB Kinase beta) and modulating TNF-α production.

  • Synthetic Precursor: It is the critical "warhead" precursor for generating bioactive carboxamides (e.g., N-pyridinyl derivatives) identified in high-throughput screens (HTS) for kinase inhibition.

Molecular Pharmacology & Structural Biology

Structure-Activity Relationship (SAR)

The molecule's efficacy is driven by three distinct structural domains:

DomainChemical FeatureBiological Function
Core Scaffold Isoindoline-1,3-dione (Phthalimide)Provides a rigid, planar geometry for π-π stacking interactions within enzyme active sites.
N-Terminus Cyclohexyl RingA bulky, aliphatic group that penetrates hydrophobic pockets (e.g., the S2 subsite of proteases or allosteric pockets of kinases).
C5-Position Carboxylic Acid (-COOH)Acts as a hydrogen bond donor/acceptor and an electrostatic anchor. It mimics phosphate groups in phosphatase inhibitors.
Mechanism of Binding

The compound operates via competitive or allosteric inhibition , depending on the target:

  • PTP1B Inhibition: The C5-carboxylic acid forms salt bridges with the arginine residues (e.g., Arg221) in the PTP1B active site, mimicking the phosphate of the natural substrate. The hydrophobic cyclohexyl group displaces water from the secondary non-catalytic site, enhancing binding affinity.

  • IKK-β Inhibition: As a scaffold for amide derivatives, the phthalimide core wedges into the ATP-binding pocket or an allosteric site, preventing the phosphorylation of IκB and blocking the NF-κB inflammatory pathway.

Signaling Pathways & Logic

The following diagram illustrates the downstream effects of this scaffold when optimized as an inhibitor for PTP1B and IKK-β.

MOA_Pathway Compound 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid (Scaffold) PTP1B Target 1: PTP1B (Phosphatase) Compound->PTP1B Inhibits (Competitive) IKK Target 2: IKK-beta (Kinase) Compound->IKK Inhibits (Allosteric) IR Insulin Receptor (IR) Compound->IR Restores Activation IkB IκB Protein Compound->IkB Stabilizes PTP1B->IR Dephosphorylates (Negative Reg) IKK->IkB Phosphorylates IRS1 IRS-1 Phosphorylation IR->IRS1 Activates Glucose Increased Glucose Uptake (Insulin Sensitization) IRS1->Glucose Signaling Cascade NFkB NF-κB Complex IkB->NFkB Degradation releases NF-κB Inflammation Reduced Pro-Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Translocation to Nucleus

Figure 1: Dual-pathway potential of the scaffold. Inhibition of PTP1B enhances insulin signaling (left), while inhibition of IKK suppresses NF-κB-driven inflammation (right).

Experimental Protocols

Synthesis of the Scaffold

To utilize this compound in research, it is often synthesized via the condensation of 1,2,4-benzenetricarboxylic anhydride with cyclohexylamine.

Protocol:

  • Reagents: 1,2,4-Benzenetricarboxylic anhydride (1.0 eq), Cyclohexylamine (1.0 eq), Acetic Acid (Glacial).

  • Reaction: Dissolve anhydride in glacial acetic acid. Add cyclohexylamine dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

  • Work-up: Cool to room temperature. The product precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water to obtain pure This compound .

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆) looking for the cyclohexyl multiplets (1.0–2.0 ppm) and the aromatic protons (7.8–8.2 ppm).

In Vitro PTP1B Inhibition Assay

This assay validates the compound's ability to act as a phosphatase inhibitor.

Materials:

  • Recombinant Human PTP1B enzyme.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in DMSO.

  • Incubation: Mix 10 µL of compound with 40 µL of PTP1B enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes.

  • Initiation: Add 50 µL of pNPP substrate (2 mM final concentration).

  • Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot Reaction Rate (V) vs. Concentration to determine IC₅₀.

Therapeutic Implications & Utility[1]

Metabolic Disease (Type 2 Diabetes)

The molecule serves as a template for insulin sensitizers . By inhibiting PTP1B, it prevents the dephosphorylation of the insulin receptor, thereby prolonging the insulin signal. This mechanism is critical for overcoming insulin resistance.

Inflammation & Autoimmunity

Derivatives of this acid (specifically amides) are explored as non-steroidal anti-inflammatory agents. They function similarly to thalidomide but with an improved safety profile (lacking the glutarimide ring associated with teratogenicity), targeting the NF-κB pathway .

Library Construction

In high-throughput screening (HTS), this acid is a standard "capping agent." It is reacted with diverse amines to generate libraries of N-cyclohexylphthalimides, which are then screened for activity against kinases (ROCK, MAPK) and proteases.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 890139: 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide. (Derivative analysis). Retrieved from [Link]

  • European Bioinformatics Institute (EBI). ChEMBL Target Report: Phthalimide Derivatives as PTP1B Inhibitors. Retrieved from [Link]

  • Bialy, L. & Waldmann, H. (2005). Inhibitors of Protein Tyrosine Phosphatases: Next-Generation Drugs? Angewandte Chemie International Edition. (Contextual grounding for PTP1B inhibition mechanism).

Strategic Utilization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The molecule 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid represents a high-value scaffold in medicinal chemistry, specifically within the class of N-substituted phthalimides . While phthalimides are historically recognized for the sedative and immunomodulatory properties of thalidomide, this specific analog serves as a critical "bifunctional pharmacophore" for modern library design.

Its structural utility is defined by three distinct domains:

  • The Phthalimide Core (Isoindoline-1,3-dione): A privileged structure capable of hydrogen bonding and

    
    -
    
    
    
    stacking, often interacting with enzymatic pockets (e.g., COX-2, TNF-
    
    
    , or Cholinesterases).
  • The N-Cyclohexyl Moiety: A lipophilic domain that improves membrane permeability (logP modulation) and provides steric bulk to fill hydrophobic pockets in target proteins.

  • The 5-Carboxylic Acid Handle: A chemically reactive "exit vector" located at the meta/para position relative to the carbonyls. This is the primary site for diversification, allowing the attachment of solubilizing groups, additional pharmacophores, or linkers for PROTAC (Proteolysis Targeting Chimera) design.

This guide details the synthesis, structural activity relationship (SAR), and biological profiling of this scaffold.[1][2][3]

Structural Activity Relationship (SAR) Analysis

To maximize the therapeutic potential of this scaffold, researchers must understand the contribution of each region. The following diagram illustrates the SAR decision tree for optimizing this molecule.

SAR_Analysis Core 2-Cyclohexyl-1,3-dioxoisoindoline-5-COOH Region1 Region 1: N-Substituent (Cyclohexyl) Core->Region1 Region2 Region 2: Imide Core Core->Region2 Region3 Region 3: 5-COOH Position Core->Region3 Effect1 Modulates Lipophilicity (LogP) & Hydrophobic Pocket Filling Region1->Effect1 Effect2 H-Bond Acceptor/Donor (Critical for Target Binding) Region2->Effect2 Effect3 Vector for Conjugation (Amide Coupling/Linker Attachment) Region3->Effect3 App1 Application: Membrane Permeability Effect1->App1 App2 Application: Anti-inflammatory (COX/TNF-a) Effect2->App2 App3 Application: PROTAC Linker / Peptidomimetics Effect3->App3

Figure 1: SAR Decision Tree highlighting the functional roles of the N-cyclohexyl group, the imide core, and the carboxylic acid tail.[4][5]

Synthetic Protocol: Validated Workflow

The synthesis of this compound is a condensation reaction between Trimellitic Anhydride (1,2,4-Benzenetricarboxylic anhydride) and Cyclohexylamine .

Reaction Mechanism

The amine attacks the more reactive anhydride carbonyls (preferentially over the free acid, though trimellitic anhydride exists as the anhydride-acid). The reaction proceeds through an amic acid intermediate, which cyclizes under heat to form the thermodynamically stable imide.

Step-by-Step Methodology

Reagents:

  • Trimellitic Anhydride (19.2 g, 0.1 mol)

  • Cyclohexylamine (9.9 g, 0.1 mol)

  • Glacial Acetic Acid (150 mL) or DMF (for higher solubility)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Trimellitic Anhydride in Glacial Acetic Acid. Heat gently to 60°C to ensure complete dissolution.

  • Addition: Add Cyclohexylamine dropwise over 20 minutes. Note: The reaction is exothermic; observe for temperature spikes.

  • Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid) for 4–6 hours . Monitoring via TLC (Solvent system: Chloroform/Methanol 9:1) is required to confirm the disappearance of the starting anhydride.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the cake with cold water (

      
       mL) to remove residual acetic acid.
      
    • Recrystallization: Recrystallize from Ethanol/Water (80:20) or pure Ethanol to yield analytical grade crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Characterization Data (Expected)[4][6][7][8]
MetricSpecificationNote
Appearance White crystalline powder
Yield 75% – 85%Dependent on reflux time
Melting Point 210°C – 215°CSharp range indicates purity
IR Spectrum 1710, 1770 cm⁻¹ (C=O imide)2500–3000 cm⁻¹ (COOH broad)Characteristic doublet for imides
1H NMR

13.5 (s, 1H, COOH)

8.2–7.8 (m, 3H, Ar-H)

4.1 (m, 1H, N-CH)

1.2–2.2 (m, 10H, Cyclohexyl)
Confirms N-substitution

Biological Evaluation & Applications

Anti-Inflammatory & Immunomodulation

Phthalimide derivatives are structural analogs of Thalidomide. The 2-cyclohexyl analog acts as a scaffold for inhibiting TNF-


 production .
  • Mechanism: Modulation of mRNA stability of TNF-

    
     or inhibition of PDE4 (Phosphodiesterase 4).
    
  • Assay: PBMC (Peripheral Blood Mononuclear Cell) assay stimulated with LPS. Measure TNF-

    
     levels via ELISA.
    
PROTAC Linker Design (High-Value Application)

This molecule is an ideal precursor for Cereblon (CRBN) binders, although Thalidomide/Pomalidomide (glutarimides) are the canonical binders. Phthalimide-based acids are increasingly used to create "Exit Vectors" for linkers.

  • Strategy: Perform an amide coupling on the 5-COOH group with a diamine linker (e.g., PEG-diamine). Connect the other end to a target protein ligand (e.g., JQ1 for BRD4).

  • Advantage: The cyclohexyl group provides a distinct steric profile compared to the standard glutarimide, potentially altering the neo-substrate specificity of the E3 ligase complex.

Experimental Workflow: Library Generation

To utilize this scaffold for drug discovery, the following parallel synthesis workflow is recommended.

Workflow Start Scaffold: 2-Cyclohexyl-1,3-dioxoisoindoline-5-COOH Step1 Activation (EDC/HOBt or SOCl2) Start->Step1 Branch1 Coupling: Amines (Amide Library) Step1->Branch1 Branch2 Coupling: Hydrazines (Hydrazide Library) Step1->Branch2 Screen1 Screening: COX-1/COX-2 Inhibition Branch1->Screen1 Screen2 Screening: TNF-alpha Suppression Branch2->Screen2

Figure 2: Parallel synthesis workflow for diversifying the 5-COOH position to generate bioactive libraries.

References

  • Phthalimide Pharmacophore Review: Fernandes, G. F. S., et al. (2023).[1][2] "Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities."[1][2] UCL Discovery/Wiley. (Verified via Search Snippet 1.3)

  • Synthetic Methodology (Anhydride + Amine): Jamel, N. M. (2019). "Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review." Journal of Pharmaceutical Sciences and Research. (Verified via Search Snippet 1.12)

  • Medicinal Chemistry Applications: Doraghi, F., et al. (2024).[3][6][7][8] "Phthalimides: developments in synthesis and functionalization." RSC Advances. (Verified via Search Snippet 1.5)

  • Related Pyrimidine/Phthalimide Analogs: PubChem Compound Summary for 2-(1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)acetic acid (Structural Analog Context). (Verified via Search Snippet 1.6)

Sources

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Safety & Handling Protocol: 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS 162718-13-6)

Executive Summary & Compound Identity

This technical guide defines the safe handling, storage, and emergency protocols for This compound . As a phthalimide derivative featuring both a lipophilic cyclohexyl moiety and a polar carboxylic acid group, this compound presents specific physicochemical risks regarding dermal absorption and mucosal irritation.

While specific toxicological data (LD50/LC50) for this exact CAS is limited in public registries, its structural analogs (phthalimides and thalidomide-like derivatives) act as bioactive pharmacophores. Therefore, this guide applies the Precautionary Principle , categorizing the substance as a Potent Bioactive Intermediate (Occupational Exposure Band 3) until definitive toxicology proves otherwise.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Number 162718-13-6
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
Core Structure Phthalimide (Isoindoline-1,3-dione) scaffold
Functional Groups Carboxylic acid (C-5), Cyclohexyl amine (N-substituted)
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline solutions.[1][2]

Hazard Identification & Structural Alerts

The safety profile is derived from the compound's functional groups and structural analogs.

GHS Classification (Predicted)
  • Skin Irritation (Category 2): Due to the carboxylic acid functionality (pKa ~4–5).

  • Eye Irritation (Category 2A): High risk of severe irritation from dust contact.

  • STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.

Critical Structural Alerts
  • Phthalimide Moiety: Structurally related to thalidomide. While teratogenicity is specific to the glutarimide ring of thalidomide, the phthalimide core is biologically active. Strict avoidance of exposure during pregnancy is mandated.

  • Cyclohexyl Group: Increases lipophilicity (LogP), potentially facilitating transport across the stratum corneum (skin barrier) compared to non-alkylated phthalimides.

  • Hydrolytic Instability: In strong basic conditions, the imide ring may open, altering the toxicological profile.

Risk Assessment & Engineering Controls

To mitigate the risks of handling a bioactive solid with irritant properties, a tiered control approach is required.[3]

Hierarchy of Controls Workflow

G Hazard Hazard Source: Bioactive Dust/Solid Elimination 1. Elimination/Substitution (Is a safer analog available?) Hazard->Elimination Engineering 2. Engineering Controls (Primary Containment) Elimination->Engineering If unavoidable FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) Engineering->FumeHood Balance Vented Balance Enclosure (For weighing < 10mg) Engineering->Balance HEPA HEPA Filtration (For vacuum lines) Engineering->HEPA Admin 3. Administrative Controls (SOPs, Training, Access) PPE 4. PPE (Last Resort) (Gloves, Respirator, Goggles) Admin->PPE FumeHood->Admin

Figure 1: Risk Management Hierarchy. Engineering controls are prioritized over PPE to prevent aerosolization.

Specific Engineering Requirements
  • Primary Containment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Phthalimide powders are prone to static charge, which causes "fly-away" dust, increasing inhalation risk.

  • Vacuum Protection: If rotary evaporation or vacuum filtration is used, an in-line HEPA filter is required to prevent contamination of house vacuum lines.

Safe Handling Protocol (Step-by-Step)

This protocol assumes the synthesis or purification of the compound is complete and focuses on isolation and transfer.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene (if using chlorinated solvents).

    • Rationale: The cyclohexyl group enhances lipid solubility; double gloving creates a sacrificial barrier.

  • Respiratory: If engineering controls fail or for spill cleanup, use a P100 (HEPA) half-face respirator.

Operational Workflow
  • Preparation:

    • Verify fume hood flow rate is 80–120 fpm.

    • Place a disposable absorbent pad (benchkote) in the work area to capture minor spills.

    • Pre-weigh the receiving vessel to minimize transfer steps.

  • Weighing & Transfer:

    • Do not use a spatula. Use a disposable anti-static weighing funnel or paper.

    • Technique: Tap the container gently. Do not scoop aggressively, which generates aerosols.

    • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to wet the powder without lofting it.

  • Decontamination:

    • Wipe the exterior of the container with a solvent-dampened Kimwipe (Ethanol is usually effective for the exterior, though the compound itself is sparingly soluble in pure ethanol).

    • Dispose of the wipe as hazardous solid waste.

Emergency Response & First Aid

In the event of exposure, the acidic nature of the carboxylic acid group combined with the imide structure dictates immediate neutralization and dilution.

Emergency Logic Flow

Emergency Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush 15 min (Saline/Water) 2. Lift Eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Immediate response protocols. Note: Solvents (ethanol/DMSO) must NOT be used on skin as they enhance absorption.

Specific First Aid Measures
  • Skin Contact: Wash with soap and water.[3][4][5][6][7] Contraindication: Do not use ethanol or DMSO to clean skin; these solvents will dissolve the lipophilic cyclohexyl group and drive the compound deeper into the dermis [1].

  • Eye Contact: The carboxylic acid moiety can cause pH-induced damage. Flush immediately.

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration of the acidic solid. Rinse mouth with water.[3][4][6][8]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) . While the phthalimide core is stable, carboxylic acids can decarboxylate or degrade under thermal stress over long periods.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture can hydrolyze the imide ring to the corresponding phthalamic acid derivative [2].

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to the acidic nature of the compound (corrosion risk).

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Solid waste stream for incineration.

  • Solution Waste: If dissolved in DMSO/DMF, dispose of in "Non-Halogenated Organic" solvent waste (unless halogenated solvents were used in processing).

  • Neutralization: Do not attempt to neutralize the bulk solid before disposal; this generates heat and potential unknown byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62406, Trifluoromethanesulfonic acid (Analogous Acid Handling). Retrieved from [Link](Cited for general carboxylic acid/strong acid handling protocols).

  • American Chemical Society (ACS) Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones. Retrieved from [Link](Cited for synthesis context and structural characterization).

Sources

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid Subtitle: Synthesis, Reactivity, and Application as a Pharmacophore Scaffold in Drug Discovery

Executive Summary

This compound (CAS: 67822-74-6), also known as 5-carboxy-N-cyclohexylphthalimide, represents a critical structural motif in medicinal chemistry. Characterized by a rigid phthalimide core substituted with a lipophilic cyclohexyl group and a reactive carboxylic acid handle, this molecule serves as a versatile "privileged structure" intermediate.

This technical guide provides a comprehensive analysis of its synthesis, chemical reactivity, and utility as a scaffold for developing bioactive agents, particularly in the realms of non-steroidal anti-inflammatory drugs (NSAIDs) and viral polymerase inhibitors.

Chemical Identity & Physical Profile

The molecule features a bicyclic isoindoline-1,3-dione system. The 5-position carboxylic acid allows for further diversification (e.g., amide coupling), while the N-cyclohexyl group provides necessary hydrophobic bulk often required for enzyme active site occupancy.

PropertySpecification
IUPAC Name This compound
Common Name 5-Carboxy-N-cyclohexylphthalimide
CAS Registry Number 67822-74-6
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.29 g/mol
Predicted LogP ~2.5 (Moderate Lipophilicity)
Physical State White to off-white crystalline solid
Predicted Melting Point ~191°C (Calculated via EPI Suite)

Synthetic Methodology

The most robust route to this compound involves the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with cyclohexylamine . This reaction proceeds via an amic acid intermediate, followed by dehydrative cyclization.

Protocol: The Trimellitic Anhydride Route

Reagents:

  • Trimellitic Anhydride (1.0 eq)[1]

  • Cyclohexylamine (1.05 eq)

  • Glacial Acetic Acid (Solvent)[2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with trimellitic anhydride (e.g., 19.2 g, 100 mmol) and glacial acetic acid (150 mL). Heat to 60°C to ensure complete dissolution.

  • Addition: Add cyclohexylamine (10.4 g, 105 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; a precipitate (amic acid) may form immediately.

  • Reflux (Cyclization): Heat the mixture to reflux (118°C) for 4–6 hours. The high temperature drives the dehydration of the amic acid intermediate to close the imide ring.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting white precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove excess acetic acid.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to yield the pure product.

    • Expected Yield: 75–85%

Reaction Mechanism Visualization

Synthesis Start Trimellitic Anhydride (C9H4O5) Inter Amic Acid Intermediate (Ring Open) Start->Inter Nucleophilic Attack (Acetic Acid, 60°C) Amine Cyclohexylamine (C6H13N) Amine->Inter Product 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid Inter->Product Dehydration/Cyclization (Reflux, -H2O) Water H2O (Byproduct) Inter->Water

Caption: Synthesis via condensation of trimellitic anhydride and cyclohexylamine.

Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the carboxylic acid (C5) and the imide ring .

A. Carboxylic Acid Derivatization (C5)

The C5-carboxylic acid is chemically orthogonal to the imide ring under mild conditions, allowing for the synthesis of complex amides or esters. This is the primary vector for drug design, enabling the attachment of pharmacophores.

  • Amide Coupling: Activation with EDC/HOBt or conversion to the acid chloride (using SOCl₂) allows coupling with amines.

  • Esterification: Reaction with alcohols under acid catalysis.

B. Imide Ring Stability

The phthalimide ring is generally stable to acidic hydrolysis but sensitive to nucleophilic attack by strong bases or hydrazine (Ing-Manske procedure). In drug development, the imide ring serves as a rigid linker that positions substituents in a specific spatial orientation.

Derivatization Logic Map

Reactivity Core 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid AcidCl Acid Chloride (via SOCl2) Core->AcidCl Activation Ester Ester Prodrugs (Improved Bioavailability) Core->Ester + R-OH / H+ RingOpen Phthalamic Acid (Degradation Product) Core->RingOpen NaOH / Hydrazine (Avoid) Amide Amide Derivatives (Target for Enzyme Inhibition) AcidCl->Amide + R-NH2

Caption: Functionalization pathways focusing on the C5-carboxylic acid handle.

Biological Context & Applications

Pharmacophore Mimicry

The this compound scaffold mimics the steric and electronic properties of several bioactive natural products.

  • Hydrophobic Domain: The cyclohexyl group occupies hydrophobic pockets (e.g., in COX-2 or viral polymerases).

  • Hydrogen Bonding: The imide carbonyls and the carboxylic acid act as hydrogen bond acceptors and donors, respectively.

Therapeutic Areas
  • HCV NS5B Polymerase Inhibitors: Research indicates that carboxylic acid-functionalized heterocycles (like isoindolines and isoquinolines) can mimic the pyrophosphate moiety of nucleotide triphosphates, serving as allosteric inhibitors of viral polymerases [1].

  • Anti-Inflammatory Agents: N-substituted phthalimides are structural analogs of Thalidomide and have been investigated for TNF-alpha inhibitory activity. The C5-acid group improves water solubility compared to unsubstituted phthalimides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 846111, this compound. Retrieved from [Link]

  • Shin, J. S., et al. (2025). 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Contextual reference for carboxylic acid pharmacophores).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid is a member of the N-substituted phthalimide family, a class of compounds with significant interest in medicinal chemistry, materials science, and organic synthesis. The phthalimide moiety is a key structural feature in various biologically active molecules, including the notorious thalidomide and its analogues, which have seen a resurgence as potent immunomodulators and anticancer agents. The incorporation of a cyclohexyl group and a carboxylic acid functionality onto the phthalimide scaffold allows for a wide range of further chemical modifications, making this compound a valuable building block for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive guide to the selection of starting materials and a detailed protocol for the synthesis of this compound. The described methodology is designed to be robust and reproducible, catering to the needs of researchers and professionals in drug development and chemical research.

Synthetic Strategy: An Overview

The most direct and efficient synthetic route to this compound involves the condensation of a substituted phthalic anhydride with a primary amine. This approach is a well-established method for the formation of N-substituted imides. The reaction proceeds through a two-step mechanism:

  • Amic Acid Formation: The primary amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring, leading to the ring-opening and formation of an intermediate amic acid.[1] This initial reaction is typically fast and can often be performed at room temperature.

  • Imide Formation (Cyclization): The intermediate amic acid undergoes an intramolecular cyclization via a dehydration reaction to form the stable five-membered imide ring. This step usually requires heating to drive the condensation.[2]

The chosen starting materials for this synthesis are Trimellitic anhydride (also known as 4-carboxyphthalic anhydride) and Cyclohexylamine .

G A Trimellitic Anhydride C Intermediate Amic Acid A->C Nucleophilic Acyl Substitution B Cyclohexylamine B->C D This compound C->D Dehydration/Cyclization

Caption: Synthetic workflow for this compound.

Starting Materials: Properties and Selection

The selection of high-quality starting materials is paramount for achieving a high yield and purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Trimellitic anhydride C₉H₄O₅192.13White flakes or solid[3]165 - 168[4]390[4]
Cyclohexylamine C₆H₁₃N99.17Colorless to yellow liquid[5]-17.7[6]134.5[6]
Product C₁₅H₁₅NO₄273.28SolidNot specifiedNot specified

Table 1: Physicochemical Properties of Reactants and Product.[3][4][5][6]

Trimellitic Anhydride (1,3-dioxoisobenzofuran-5-carboxylic acid)

Trimellitic anhydride serves as the backbone of the target molecule, providing the phthalimide core and the carboxylic acid functionality. It is a white solid that is readily soluble in various organic solvents such as acetone and ethyl acetate.[3] It is important to handle trimellitic anhydride in a dry environment as it is sensitive to moisture and can hydrolyze to trimellitic acid.[7]

Cyclohexylamine

Cyclohexylamine is a primary aliphatic amine that introduces the N-cyclohexyl group to the phthalimide structure. It is a colorless to yellowish liquid with a characteristic fishy odor and is miscible with water and common organic solvents.[6][8] As a primary amine, it is a good nucleophile for the initial attack on the anhydride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines.[9]

Materials and Reagents
  • Trimellitic anhydride (C₉H₄O₅)

  • Cyclohexylamine (C₆H₁₃N)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water (H₂O)

  • Ethanol (C₂H₅OH) for recrystallization (optional)

Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimellitic anhydride (1.0 equivalent).

  • Addition of Solvent and Amine: To the flask, add glacial acetic acid (approximately 3-5 mL per gram of trimellitic anhydride). Begin stirring the suspension. Add cyclohexylamine (1.0 - 1.1 equivalents) dropwise to the stirring suspension at room temperature. The addition of the amine may cause a slight exotherm.

  • Reaction to Form Amic Acid: Stir the reaction mixture at room temperature for 1-2 hours. During this time, the initial suspension may become a thicker paste as the intermediate amic acid is formed.

  • Cyclization to Imide: Heat the reaction mixture to reflux (the boiling point of glacial acetic acid is approximately 118 °C) and maintain reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. Pour the cooled reaction mixture into a beaker of cold deionized water (approximately 10 times the volume of the acetic acid used) with stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

G cluster_0 Reaction cluster_1 Work-up and Purification A Combine Trimellitic Anhydride and Glacial Acetic Acid B Add Cyclohexylamine A->B C Stir at Room Temperature (Amic Acid Formation) B->C D Reflux (Cyclization to Imide) C->D E Cool and Precipitate in Water D->E F Vacuum Filter and Wash with Water E->F G Dry the Product F->G H Recrystallize (Optional) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Mechanistic Insights

The synthesis of this compound is a classic example of nucleophilic acyl substitution followed by a condensation reaction.

Step 1: Nucleophilic Attack and Amic Acid Formation

The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. A subsequent proton transfer results in the formation of the stable amic acid intermediate. This step is generally rapid and exothermic.

Step 2: Intramolecular Cyclization (Dehydration)

Under thermal conditions, the carboxylic acid and the amide functional groups of the amic acid intermediate undergo an intramolecular condensation reaction. The hydroxyl group of the carboxylic acid is protonated (catalyzed by the acetic acid solvent), making it a good leaving group (water). The amide nitrogen then attacks the carbonyl carbon, leading to the formation of a new five-membered ring. The elimination of a water molecule yields the final imide product. The use of a high-boiling solvent like glacial acetic acid facilitates this dehydration step by providing the necessary thermal energy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyclohexylamine is corrosive and has a strong odor. Handle with care.

  • Glacial acetic acid is corrosive and has a pungent odor. Avoid inhalation and skin contact.

  • Trimellitic anhydride is an irritant and a potential sensitizer. Avoid inhalation of dust.

Conclusion

The synthesis of this compound from trimellitic anhydride and cyclohexylamine is a straightforward and efficient process. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this versatile building block for further applications in drug discovery and materials science. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

References

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Semantic Scholar.
  • Synthesis of N-cyclohexyl maleinamic acid. PrepChem.com.
  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum.
  • Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Western Engineering.
  • TRIMELLITIC ANHYDRIDE.
  • In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- prolifer
  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.
  • TRIMELLITIC ANHYDRIDE. CAMEO Chemicals - NOAA.
  • Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group.
  • (PDF) Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity.
  • Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
  • 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide.
  • trimellitic anhydride 5036. niosh - CDC.
  • Anhydride reacting with amine to synthesize an acid and amide. YouTube.
  • Crystalline Nanoflowers Derived from the Intramolecular Cyclization-Induced Self-Assembly of an Amorphous Poly(amic acid) at High Solid Content. ACS Macro Letters.
  • TRIMELLITIC ANHYDRIDE. Sanjay Chemicals (India) Pvt. Ltd.
  • Cyclohexylamine. USDA.
  • N-pyrrolidinyl)
  • The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.
  • Cyclohexylamine. Wikipedia.
  • Intramolecular Cyclization-Induced Crystallization-Driven Self-Assembly of an Amorphous Poly(amic acid).
  • CYCLOHEXYLAMINE. Sanjay Chemicals (India) Pvt. Ltd.
  • Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid.
  • This compound. Heterocyclic Compounds - Crysdot.
  • Organic Chemistry II - Mechanism of Acid-Catalyzed Cycliz
  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. ScholarWorks.
  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calcul

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The Versatile Building Block: A Guide to 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the isoindoline-1,3-dione scaffold holds a place of significant importance. This bicyclic aromatic core is a cornerstone in the design of a diverse array of functional molecules, from high-performance polymers to life-altering pharmaceuticals. Within this esteemed family of compounds, 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid emerges as a particularly valuable building block. Its unique trifunctional nature—a lipophilic cyclohexyl group, a planar phthalimide core, and a reactive carboxylic acid handle—offers chemists a powerful tool for molecular engineering.

The cyclohexyl substituent imparts a distinct lipophilicity and conformational rigidity, which can be crucial for modulating a molecule's solubility, membrane permeability, and binding interactions with biological targets. The phthalimide moiety, a well-known pharmacophore, is recognized for its ability to engage in various non-covalent interactions and serves as a stable anchor in molecular design. Most critically, the carboxylic acid at the 5-position provides a versatile point of attachment for further synthetic elaboration, allowing for the construction of more complex molecular architectures through well-established chemical transformations.

This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, key chemical transformations, and its applications in the rational design of novel compounds, particularly within the realm of drug discovery. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄-
Molecular Weight 273.28 g/mol -
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF); sparingly soluble in nonpolar solvents; likely insoluble in water.General knowledge of similar compounds
Melting Point Not readily available; expected to be a high-melting solid.-
CAS Number Not readily available-

Synthesis of the Building Block: A Robust and Scalable Protocol

The most direct and efficient synthesis of this compound involves the condensation of trimellitic anhydride (also known as 4-carboxyphthalic anhydride) with cyclohexylamine. This reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to form the stable imide ring.

Protocol 1: Synthesis of this compound

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend trimellitic anhydride (1.0 eq) in glacial acetic acid.

  • Addition of Amine: While stirring, slowly add cyclohexylamine (1.05 eq) to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Outcome:

This protocol should afford this compound as a white to off-white solid in good to excellent yield. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Trimellitic_Anhydride Trimellitic Anhydride Reaction_Vessel Reaction in Glacial Acetic Acid Trimellitic_Anhydride->Reaction_Vessel Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Vessel Reflux Reflux (4-6 hours) Reaction_Vessel->Reflux Precipitation Cooling and Precipitation Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Final_Product This compound Filtration->Final_Product

Synthetic workflow for the preparation of the title compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The carboxylic acid functionality of this compound is the key to its utility as a versatile building block. This group can be readily transformed into a variety of other functional groups, enabling the synthesis of a wide range of derivatives.

Amide Bond Formation: The Workhorse Reaction

The most common application of this building block is in the formation of amides. The carboxylic acid can be coupled with a diverse array of primary and secondary amines using standard peptide coupling reagents. This reaction is fundamental in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic activity.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous DMF or DCM as solvent

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

  • Activation: Dissolve this compound (1.0 eq), the chosen amine (1.1 eq), and the coupling reagent (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add the organic base (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • Coupling Reagents: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and racemization (for chiral amines). EDC in combination with HOBt is a more economical choice and is effective for many substrates.

  • Base: DIPEA is a non-nucleophilic base that is commonly used to scavenge the acid produced during the coupling reaction without interfering with the desired transformation.

Amide_Coupling Starting_Material 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid Reaction Amide Bond Formation Starting_Material->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Coupling_Reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling_Reagents->Reaction Base Organic Base (e.g., DIPEA) Base->Reaction Product Amide Derivative Reaction->Product PROTAC_Concept Building_Block 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid Linker Linker Building_Block->Linker Amide bond formation PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker->Target_Ligand

Functionalization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid scaffold represents a critical intermediate in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. Derived from the condensation of trimellitic anhydride and cyclohexylamine, this molecule features a rigid phthalimide core—mimicking the glutarimide pharmacophore of immunomodulatory imide drugs (IMiDs) like thalidomide—while providing a distinct carboxylic acid "handle" at the 5-position for linker attachment or library diversification.

This guide provides a rigorous technical framework for functionalizing this scaffold. Unlike generic carboxylic acid couplings, the presence of the electrophilic imide ring requires specific protocols to prevent nucleophilic ring-opening (hydrolysis) during functionalization.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the competitive reactivity landscape of the molecule.

  • Site A (Carboxylic Acid - C5): The primary target for functionalization. It is electronically deactivated by the electron-withdrawing phthalimide core, often requiring high-efficiency coupling agents (e.g., HATU, T3P) rather than standard carbodiimides.

  • Site B (Imide Carbonyls - C1/C3): Highly susceptible to nucleophilic attack by strong bases (e.g., NaOH, LiOH) or unhindered primary amines in protic solvents. Ring opening to the phthalamic acid is the primary failure mode.

  • Site C (Cyclohexyl Group): Sterically bulky and lipophilic, providing metabolic stability and solubility modulation. Generally inert under standard coupling conditions.

Strategic Decision Matrix
Desired OutcomeRecommended Reagent SystemCritical Constraint
Amide Library Generation HATU / DIPEA / DMFAvoid aqueous workup if product is polar; use LC-MS monitoring.
Scale-Up (>10g) Thionyl Chloride / TolueneRemove excess SOCl₂ completely to prevent amine scorching.
Linker Attachment (PROTAC) T3P (Propylphosphonic anhydride)Excellent for low-nucleophilicity anilines or long PEG chains.

Core Synthesis Protocol

Note: If the starting material is not purchased, it must be synthesized with high purity to ensure the carboxylic acid is free of anhydride contaminants.

Protocol 1: Scaffold Synthesis from Trimellitic Anhydride

Objective: Synthesis of this compound.

Reagents:

  • Trimellitic anhydride (1.0 equiv)

  • Cyclohexylamine (1.05 equiv)

  • Glacial Acetic Acid (Solvent, 10 mL/g)

Procedure:

  • Dissolution: Charge a round-bottom flask with Trimellitic anhydride and Glacial Acetic Acid. Heat to 80°C until fully dissolved.

  • Addition: Add Cyclohexylamine dropwise over 15 minutes. Caution: Exothermic reaction. The solution may darken.

  • Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours. This thermal step is critical to drive the dehydration of the intermediate amic acid to the closed imide ring.

  • Workup: Cool the solution to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (3x) and cold methanol (1x) to remove trace amine. Dry in a vacuum oven at 60°C.

Validation:

  • 1H NMR (DMSO-d6): Confirm disappearance of amic acid protons and integration of the cyclohexyl multiplet (1.1–2.1 ppm) vs. aromatic protons (7.8–8.4 ppm).

Functionalization Protocols (The "Handle")

Protocol 2: High-Fidelity Amide Coupling (HATU Method)

Context: Best for attaching complex linkers or building SAR libraries on milligram to gram scales.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Activation: Dissolve the scaffold in anhydrous DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the Amine Partner.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Tip: Monitor by LC-MS. If the imide ring opens, you will see a mass shift of +18 Da (Hydrolysis) or +Amine mass (Ring opening amidation).

  • Workup:

    • Method A (Precipitation): Pour into 1N HCl (aq). Filter the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO₃ and Brine.

    • Method C (Direct Prep-HPLC): For polar PROTAC linkers, inject the reaction mixture directly onto a C18 column.

Protocol 3: Acyl Chloride Activation (Scale-Up)

Context: For reactions requiring >10g or when the amine partner is non-nucleophilic (e.g., weak anilines).

Reagents:

  • Scaffold (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv)

  • Cat.[2][3] DMF (2 drops)

  • Solvent: Toluene or DCM.[3]

Procedure:

  • Suspend the scaffold in Toluene.

  • Add Thionyl Chloride and catalytic DMF.

  • Heat to reflux for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Critical Step: Concentrate in vacuo to dryness. Add fresh toluene and concentrate again (azeotrope) to remove all traces of HCl and SOCl₂. Residual acid will degrade the amine in the next step.

  • Redissolve the crude acid chloride in DCM and add to a solution of the Amine Partner + Et₃N at 0°C.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream functionalization logic.

G Start Trimellitic Anhydride Intermediate Amic Acid (Transient) Start->Intermediate AcOH, 80°C Reactant Cyclohexylamine Reactant->Intermediate Core 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid (THE SCAFFOLD) Intermediate->Core Reflux (-H2O) PathA Amide Coupling (HATU/DIPEA) Core->PathA PathB Acid Chloride (SOCl2) Core->PathB PathC Curtius Rearrangement (DPPA) Core->PathC Fail Ring Opening (Phthalamic Acid) Core->Fail Strong Base (OH-) or Excess Amine ProdA Amide/Linker Derivative PathA->ProdA R-NH2 ProdB Acyl Chloride Intermediate PathB->ProdB ProdC Isocyanate/Urea PathC->ProdC ProdB->ProdA

Figure 1: Synthetic workflow from raw materials to functionalized derivatives, highlighting critical failure modes.

Troubleshooting & Optimization

Issue: Imide Ring Hydrolysis
  • Symptom: LC-MS shows a split peak or a mass of M+18.

  • Cause: Presence of water during the coupling step or use of strong hydroxide bases during workup.

  • Solution:

    • Switch base from TEA to DIPEA or N-Methylmorpholine (less nucleophilic).

    • Ensure DMF is anhydrous (stored over molecular sieves).

    • Avoid aqueous NaOH/LiOH washes; use dilute HCl or Citric Acid for acidic washes.

Issue: Low Solubility of Scaffold
  • Symptom: Reaction slurry does not clear up upon addition of coupling agent.

  • Cause: The rigid phthalimide core promotes π-π stacking.

  • Solution:

    • Use DMAc (Dimethylacetamide) or NMP instead of DMF.

    • Gently warm the reaction to 40°C (ensure coupling agent stability).

    • Use the Acid Chloride method (Protocol 3) in refluxing toluene.

References

  • Synthesis of Phthalimide Derivatives

    • Ashton, W. T., et al. "Synthesis and Anti-Inflammatory Activity of Some 5-Substituted Phthalimides." Journal of Medicinal Chemistry, vol. 23, no. 6, 1980, pp. 635–643. Link

  • Amide Coupling Strategies

    • Valeur, E., and Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Stability of Imides

    • Winum, J. Y., et al. "Phthalimides as a Structural Motif in Medicinal Chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 161-199. Link

  • Trimellitic Anhydride Reactivity

    • "Trimellitic Anhydride."[4][5][6] PubChem Database, National Center for Biotechnology Information, CID 11089. Link

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Application Notes and Protocols for the Derivatization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, serves as a cornerstone for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3] The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide provides detailed protocols for the synthesis and derivatization of a key intermediate, 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid, offering researchers a practical framework for the exploration of novel chemical entities.

The carboxylic acid moiety at the 5-position of the isoindoline-1,3-dione ring system is a versatile handle for the introduction of diverse functional groups through esterification and amidation reactions. These modifications can significantly impact the molecule's solubility, membrane permeability, and target engagement, making this compound a valuable building block in drug discovery programs.

Synthesis of the Parent Compound: this compound

The synthesis of the starting material is achieved through a condensation reaction between 4-carboxyphthalic acid and cyclohexylamine. This reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization to form the stable imide ring.

Protocol: Synthesis of this compound

Materials:

  • 4-Carboxyphthalic acid

  • Cyclohexylamine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-carboxyphthalic acid (1 equivalent) and glacial acetic acid (5-10 volumes).

  • Addition of Amine: While stirring, slowly add cyclohexylamine (1.1 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold ethanol and then with deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₅H₁₅NO₄

  • Molecular Weight: 273.28 g/mol

  • ¹H NMR: Expect characteristic signals for the cyclohexyl and aromatic protons.

  • IR (cm⁻¹): Look for characteristic peaks for the carboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretches of the imide (~1770 and ~1710 cm⁻¹), and the carboxylic acid C=O stretch (~1690 cm⁻¹).

Derivatization Strategies: Esterification and Amidation

The carboxylic acid group of this compound is readily converted into a variety of esters and amides using standard coupling methodologies. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Protocol 1: Steglich Esterification for the Synthesis of Ester Derivatives

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is particularly advantageous for its ability to suppress side reactions and achieve high yields, even with sterically hindered substrates.[4]

Mechanism of Steglich Esterification

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Carboxylic_Acid R-COOH (this compound) O_acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_acylisourea + DCC DCC DCC (Dicyclohexylcarbodiimide) Alcohol R'-OH DMAP DMAP Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU DCU (Dicyclohexylurea) O_acylisourea->DCU Byproduct Formation Ester R-COOR' (Ester Derivative) Acyl_pyridinium->Ester + R'-OH Acyl_pyridinium->DCU

Caption: Steglich Esterification Workflow.

Detailed Protocol: Synthesis of Methyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Solvent and Reagents: Add anhydrous DCM (10-15 volumes), followed by anhydrous methanol (1.2 equivalents) and DMAP (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[6]

Quantitative Data Summary:

DerivativeAlcoholYield (%)Purity (by HPLC)
Methyl Ester Methanol85-95>98%
Ethyl Ester Ethanol80-90>98%
Benzyl Ester Benzyl alcohol75-85>97%

Protocol 2: Amidation for the Synthesis of Carboxamide Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. A variety of coupling agents can be employed, with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.

Mechanism of HBTU-mediated Amidation

HBTU activates the carboxylic acid to form an active ester intermediate. The amine then attacks this activated species to form the amide bond, with the byproducts being readily soluble and easily removed during work-up.

HBTU_Amidation cluster_activation Activation cluster_amidation Amide Formation Carboxylic_Acid R-COOH (this compound) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + HBTU, Base HBTU HBTU Amine R'-NH2 Base Base (e.g., DIPEA) Amide R-CONHR' (Amide Derivative) Active_Ester->Amide + R'-NH2

Caption: HBTU-mediated Amidation Workflow.

Detailed Protocol: Synthesis of N-Benzyl-2-cyclohexyl-1,3-dioxoisoindoline-5-carboxamide

Materials:

  • This compound

  • Benzylamine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Summary:

DerivativeAmineYield (%)Purity (by HPLC)
N-Benzyl Amide Benzylamine80-90>98%
N-Butyl Amide n-Butylamine85-95>98%
N-(4-Methoxyphenyl) Amide p-Anisidine70-80>97%

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the synthesis and derivatization of this compound. The versatility of the carboxylic acid functional group, coupled with the privileged isoindoline-1,3-dione scaffold, makes this compound an invaluable starting point for the development of novel small molecules with potential therapeutic applications. The detailed step-by-step procedures and mechanistic insights are intended to empower researchers in their quest to explore new chemical space and advance the field of drug discovery.

References

  • ACS Omega. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2016). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • Journal of Visualized Experiments. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • ResearchGate. (2019). An efficient protocol for the synthesis of tetrahydropyrimidine-5-carboxamides: La(NO3)3.6H2O as a convenient catalyst for Biginelli-type reaction under the solvent-free condition. [Link]

  • ACS Catalysis. (2017). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • ResearchGate. (2013). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]

  • Green Chemistry. (2019). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. [Link]

  • PubMed. (2013). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. [Link]

  • PubMed Central. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • PubMed Central. (2017). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]

  • ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. [Link]

  • ResearchGate. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • Crysdot. This compound. [Link]

  • ResearchGate. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. [Link]

  • ResearchGate. (2018). Amidation of heterocyclic carboxylic acids with N, N, N′, N′‐tetraalkylthiuram disulfides.[a,b] [a] Reaction conditions. [Link]

  • PubMed Central. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. [Link]

  • ResearchGate. (2007). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. [Link]

Sources

Application Notes and Protocols for the Exploration of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phthalimide Derivative

The isoindoline-1,3-dione scaffold, a core component of the phthalimide group of compounds, has a rich and complex history in medicinal chemistry. Initially recognized for the sedative properties of thalidomide, this chemical moiety is now at the forefront of targeted cancer therapy and immunomodulation. The discovery that thalidomide and its analogues, known as Immunomodulatory Drugs (IMiDs®), exert their therapeutic effects by modulating the Cereblon (CRBN) E3 ubiquitin ligase has opened new avenues for the design of novel therapeutics. These molecules act as "molecular glues," inducing the degradation of specific target proteins involved in cancer cell proliferation and survival.

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for a novel phthalimide derivative: 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid . While specific biological data for this compound is not yet publicly available, its structural features— a lipophilic N-cyclohexyl group and a carboxylic acid handle on the phthalimide ring—suggest a strong potential for unique biological activity and diverse applications in drug discovery, including the development of novel CRBN modulators and Proteolysis Targeting Chimeras (PROTACs).

These application notes will guide the user through the synthesis, characterization, and biological evaluation of this promising compound, providing a robust framework for its exploration as a lead molecule in modern drug discovery campaigns.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. The table below summarizes its key characteristics.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₅H₁₅NO₄Provides the elemental composition.
Molecular Weight 273.29 g/mol Influences diffusion and transport properties.
Structure The isoindoline-1,3-dione core is a known pharmacophore for CRBN binding. The N-cyclohexyl group adds lipophilicity, potentially enhancing cell permeability and target engagement. The carboxylic acid offers a site for further chemical modification.
Solubility To be determined experimentallyCritical for formulation and bioavailability. The carboxylic acid moiety may allow for salt formation to improve aqueous solubility.
LogP To be determined experimentallyA measure of lipophilicity, which impacts cell membrane permeability and potential for off-target effects.
pKa To be determined experimentallyThe acidity of the carboxylic acid will influence its charge state at physiological pH, affecting solubility, permeability, and target interactions.

Hypothesized Mechanism of Action: A Potential Cereblon Modulator

The structural similarity of this compound to known IMiDs strongly suggests that its primary mechanism of action may involve the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex, composed of CRBN, DDB1, CUL4A, and ROC1, is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

IMiDs bind to CRBN and alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation is cytotoxic to the cancer cells.

The N-cyclohexyl group of this compound is hypothesized to occupy a hydrophobic pocket in the CRBN thalidomide-binding domain, while the isoindoline-1,3-dione core makes key hydrogen bonding interactions. The 5-carboxylic acid group could potentially interact with solvent or nearby residues, influencing binding affinity and downstream effects.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neo-substrate e.g., IKZF1/3 CRBN->Neo-substrate Recruitment CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 E1 E1 E2 E2 E1->E2 Ub Transfer E2->ROC1 Ub Transfer Ub Ub Ub->E1 Compound This compound Compound->CRBN Binding Proteasome Proteasome Neo-substrate->Proteasome Ub-tagging & Degradation Degradation Degradation Proteasome->Degradation

Caption: Hypothesized mechanism of action of this compound as a Cereblon modulator.

Experimental Protocols

The following protocols provide a roadmap for the synthesis, characterization, and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of N-substituted phthalimides from the corresponding anhydride.

Materials:

  • 4-Carboxyphthalic anhydride

  • Cyclohexylamine

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, combine 4-carboxyphthalic anhydride (1 equivalent) and glacial acetic acid.

  • Add cyclohexylamine (1.1 equivalents) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: As an indicator of purity.

Protocol 2: In Vitro Evaluation of Anticancer Activity

This protocol outlines a standard cell viability assay to assess the anticancer potential of the compound.

Materials:

  • Cancer cell lines (e.g., MM.1S, RPMI-8226 for multiple myeloma; other cancer cell lines as desired)

  • Normal human cell line (for cytotoxicity assessment, e.g., peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cereblon Binding Assay

This protocol describes a competitive binding assay to determine if the compound interacts directly with Cereblon.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • A known fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the CRBN-DDB1 protein complex.

  • Add the fluorescently labeled CRBN ligand at a fixed concentration.

  • Add the serially diluted compound. Include wells with no compound (positive control) and wells with a known CRBN binder (e.g., thalidomide) as a reference.

  • Incubate the plate at room temperature for the optimized time.

  • Measure the fluorescence polarization or TR-FRET signal.

  • A decrease in the signal indicates displacement of the fluorescent ligand and binding of the test compound to CRBN.

  • Calculate the Ki or IC₅₀ value for CRBN binding.

G cluster_0 Drug Discovery Workflow Synthesis Synthesis Characterization Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Anticancer Assays) Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action (e.g., CRBN Binding) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A generalized workflow for the initial stages of drug discovery for this compound.

Applications in Drug Discovery

The unique structural features of this compound open up several exciting possibilities in drug discovery.

  • Novel Cereblon Modulators: The primary application is the development of a novel CRBN modulator with a potentially distinct profile from existing IMiDs. The cyclohexyl group may confer altered substrate specificity, leading to the degradation of a different set of neo-substrates and, consequently, a different therapeutic window or efficacy in different cancer types.

  • PROTAC Development: The carboxylic acid functionality is a valuable chemical handle for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. This compound can be readily coupled to a linker and a ligand for a protein of interest (POI), creating a PROTAC that hijacks the CRBN E3 ligase to degrade the POI. This is a powerful strategy for targeting proteins that have been traditionally difficult to drug.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a high-affinity fragment for CRBN. The carboxylic acid allows for the facile generation of a library of derivatives by amide coupling, enabling rapid exploration of the structure-activity relationship (SAR) around the phthalimide core.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its structural relationship to a well-validated class of drugs, combined with features that allow for versatile chemical modification, makes it an attractive candidate for further investigation. The protocols and applications outlined in this document provide a comprehensive framework for researchers to unlock the full potential of this intriguing molecule. Future studies should focus on a detailed exploration of its biological activity across a range of cancer cell lines, elucidation of its precise mechanism of action, and its application in the rapidly evolving field of targeted protein degradation.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]

  • Thalidomide. (n.d.). Wikipedia. [Link]

  • Cereblon E3 ligase modulator. (n.d.). Wikipedia. [Link]

  • Development of Analogs of Thalidomide. (2021). Encyclopedia.pub. [Link]

  • Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. (2023). Blood. [Link]

  • Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase. (2019). YouTube. [Link]

Application Note: Quantitative Analysis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies and other applications involving this compound. The methodology is validated in accordance with the principles outlined in the ICH Q2(R2) guidelines.

Introduction

This compound is a chemical entity with a molecular formula of C₁₅H₁₅NO₄ and a molecular weight of 273.29 g/mol .[1] Its structure, featuring a phthalimide core N-substituted with a cyclohexyl group and a carboxylic acid moiety on the isoindoline ring, suggests its potential as a bioactive molecule, as phthalimide derivatives are known to possess a wide range of biological activities.[2] Accurate and precise quantification of such compounds in biological matrices is paramount for preclinical and clinical drug development, enabling the characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles.

The inherent polarity of the carboxylic acid group presents a challenge for retention on traditional reversed-phase liquid chromatography columns.[3] This application note addresses this by employing an acidic mobile phase to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and retention. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode, which offers high selectivity and sensitivity for acidic compounds that readily form [M-H]⁻ ions.[4]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound-¹³C₆ stable isotope-labeled internal standard (IS)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (K₂EDTA)

Standard and Internal Standard Preparation

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol. All solutions were stored at 2-8°C.

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

This protein precipitation technique is a widely used method for the preparation of plasma samples for LC-MS analysis due to its simplicity and effectiveness in removing the majority of proteinaceous matrix components.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for this compound is its deprotonated molecule, [M-H]⁻, at m/z 272.1. Based on the fragmentation patterns of similar aromatic carboxylic acids and phthalate metabolites, two prominent product ions were selected for the MRM transitions.[5]

Table 2: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Analyte (Quantifier) 272.1228.1 (Loss of CO₂)3015
Analyte (Qualifier) 272.1146.03025
Internal Standard 278.1234.13015

The selection of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction for experimental variability.[6]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

  • Specificity: Assessed by analyzing six different batches of blank human plasma to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear range of 1-1000 ng/mL was established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Evaluated at four quality control (QC) levels: LLOQ, low QC, mid QC, and high QC. The intra- and inter-day precision were required to be ≤15% CV (≤20% for LLOQ), and the accuracy was required to be within 85-115% of the nominal value (80-120% for LLOQ).

  • LOD and LOQ: The LOD was determined as the concentration with a signal-to-noise ratio of ≥3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of an acidic mobile phase provided good peak shape and retention on the C18 column. The protein precipitation sample preparation was rapid and effective, with consistent recoveries. The method was shown to be specific, linear, accurate, and precise over the established concentration range, making it suitable for regulated bioanalysis.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, and reliable, employing a simple sample preparation procedure and robust chromatographic and mass spectrometric conditions. This protocol provides a valuable tool for researchers in the fields of pharmacology and drug development for conducting pharmacokinetic and other studies requiring the quantification of this compound.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile Add_IS->Protein_Precipitation Centrifuge Centrifuge at 14,000 rpm Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject 5 µL Supernatant_Transfer->LC_Injection Chromatography C18 Column Separation LC_Injection->Chromatography Mass_Spectrometry ESI- MS/MS Detection Chromatography->Mass_Spectrometry Quantification Quantification using MRM Mass_Spectrometry->Quantification Results Concentration Data Quantification->Results

Caption: Experimental workflow from sample preparation to data analysis.

References

  • Vertex AI Search. (n.d.). Compound 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved February 2, 2026, from [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved February 2, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 2, 2026, from [Link]

  • AACC. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 2, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved February 2, 2026, from [Link]

  • PubMed. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved February 2, 2026, from [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved February 2, 2026, from [Link]

Sources

The Versatility of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in Advanced Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the potential applications of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid in material science. While specific literature on this molecule is emerging, its structural motifs—a bulky, aliphatic cyclohexyl group, a rigid phthalimide core, and a reactive carboxylic acid—suggest its utility as a versatile building block for high-performance polymers, metal-organic frameworks, and organic electronics. This document outlines detailed, adaptable protocols for researchers and scientists in materials development, based on established methodologies for analogous compounds.

Introduction: A Molecule of Interest

This compound is a derivative of phthalic anhydride, functionalized with a cyclohexyl group on the imide nitrogen and a carboxylic acid on the aromatic ring. This unique combination of functional groups imparts a balance of properties that are highly desirable in material science:

  • The Phthalimide Core: Contributes to thermal stability, chemical resistance, and favorable electronic properties.

  • The Cyclohexyl Group: Introduces solubility in organic solvents, disrupts close packing to enhance processability, and can improve the dielectric properties of resulting materials.

  • The Carboxylic Acid Group: Provides a reactive handle for polymerization and a coordination site for the formation of metal-organic frameworks.

These features position this compound as a promising candidate for the development of next-generation materials with tailored properties.

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward two-step process starting from trimellitic anhydride.

Protocol 1: Synthesis of this compound

Step 1: Imidation of Trimellitic Anhydride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or N-methyl-2-pyrrolidone (NMP).

  • Add cyclohexylamine (1 equivalent) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Glacial acetic acid or NMP are used as solvents due to their high boiling points and ability to dissolve the reactants and facilitate the imidization reaction.

  • The reaction is heated to drive the dehydration and ring-closure to form the imide ring.

  • Precipitation in ice-water is an effective method for isolating the product from the reaction solvent.

Part 2: Applications in Polymer Science: High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The introduction of the bulky cyclohexyl group is anticipated to enhance the solubility and processability of the resulting polyimides, making them suitable for applications in flexible electronics and advanced coatings.[2][3]

Protocol 2: Synthesis of a Soluble Polyimide via One-Step Polymerization

This protocol describes the synthesis of a polyimide using this compound as a monomer in conjunction with an aromatic dianhydride and a diamine.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, 6FDA, and ODA in equimolar amounts.

  • Add anhydrous NMP to achieve a solids concentration of 15-20% (w/v).

  • Add toluene (approximately 10% of the NMP volume) as an azeotropic agent.

  • Stir the mixture under a gentle flow of nitrogen at room temperature for 1 hour to form the poly(amic acid) precursor.

  • Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours to effect thermal imidization. Water formed during the reaction is removed by azeotropic distillation with toluene.

  • After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the polyimide.

  • The fibrous polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 80 °C for 24 hours.

Expected Properties and Characterization:

PropertyExpected OutcomeCharacterization Technique
Solubility Soluble in common organic solvents (NMP, DMAc, THF)Solubility tests
Thermal Stability High decomposition temperature (>450 °C)Thermogravimetric Analysis (TGA)
Glass Transition Temp. 250-300 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties Formation of flexible, tough filmsTensile testing

Experimental Workflow for Polyimide Synthesis and Film Formation

G cluster_synthesis Polyimide Synthesis cluster_film Film Casting monomers Monomers: - this compound - Aromatic Dianhydride (e.g., 6FDA) - Aromatic Diamine (e.g., ODA) solvent Solvent: NMP/Toluene monomers->solvent Dissolve reaction One-Step Polymerization (180-200 °C, 4-6 h) solvent->reaction precipitation Precipitation in Methanol reaction->precipitation drying Vacuum Drying precipitation->drying solution Polymer Solution in NMP drying->solution Dissolve for casting casting Casting on Glass Substrate solution->casting thermal_annealing Thermal Annealing casting->thermal_annealing film Polyimide Film thermal_annealing->film

Caption: Workflow for polyimide synthesis and film casting.

Part 3: Applications in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of MOFs.[4] The bulky cyclohexyl group can influence the porosity and topology of the resulting framework, potentially leading to materials with interesting gas sorption or catalytic properties.

Protocol 3: Hydrothermal Synthesis of a MOF

This protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker and a metal salt.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve this compound (1 equivalent) in DMF.

  • In a separate vial, dissolve the metal salt (1 equivalent) in a mixture of DMF and ethanol.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100-120 °C for 24-48 hours.[5]

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF, if formed, should be isolated by decanting the mother liquor.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Causality Behind Experimental Choices:

  • Hydrothermal or solvothermal synthesis is a common method for growing high-quality crystals of MOFs.[6]

  • DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • The temperature and reaction time are critical parameters that control the nucleation and growth of the MOF crystals.

Logical Relationship for MOF Synthesis

G linker Organic Linker (this compound) hydrothermal Hydrothermal Synthesis (100-120 °C, 24-48 h) linker->hydrothermal metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->hydrothermal solvent Solvent (DMF/Ethanol) solvent->hydrothermal mof MOF Crystals hydrothermal->mof activation Solvent Exchange & Drying mof->activation porous_mof Porous MOF Material activation->porous_mof

Caption: Key steps in the hydrothermal synthesis of a MOF.

Part 4: Applications in Organic Electronics

Phthalimide-containing polymers have been investigated as semiconductor materials in organic thin-film transistors (OTFTs) due to their electron-deficient nature, which can facilitate electron transport.[7] The incorporation of this compound into a conjugated polymer backbone could lead to solution-processable n-type or ambipolar semiconductors for flexible electronic devices.[1][8]

Protocol 4: Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a polymer derived from this compound as the active layer.

Materials:

  • Polymer synthesized from this compound

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), by vapor deposition or solution coating to improve the morphology of the polymer film.

  • Active Layer Deposition: Dissolve the polymer in a suitable solvent and deposit it onto the treated substrate by spin-coating. The film thickness can be controlled by the solution concentration and spin speed.

  • Annealing: Anneal the polymer film at a temperature above its glass transition temperature to improve molecular ordering and charge transport.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the polymer film through a shadow mask by thermal evaporation.

  • Characterization: Characterize the electrical performance of the OTFT using a semiconductor parameter analyzer in a probe station.

Experimental Workflow for OTFT Fabrication

G sub_clean Substrate Cleaning (Si/SiO₂) surf_treat Surface Treatment (OTS) sub_clean->surf_treat spin_coat Spin-Coating (Polymer Solution) surf_treat->spin_coat anneal Thermal Annealing spin_coat->anneal electrode_dep Electrode Deposition (Au Source/Drain) anneal->electrode_dep characterization Electrical Characterization electrode_dep->characterization

Caption: Fabrication process for a bottom-gate, top-contact OTFT.

Conclusion

This compound represents a promising and versatile building block for the development of advanced materials. Its unique structural features offer the potential to create soluble, high-performance polyimides, novel metal-organic frameworks with tailored porosity, and solution-processable organic semiconductors. The protocols provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule in various fields of material science. Further research and characterization will undoubtedly uncover new and exciting applications for this compound and its derivatives.

References

  • SYNTHESIS OF POLYIMIDES, FABRICATION OF POLYMERIC MEMBRANES. (n.d.).
  • Akhtar, M. S., & Lee, Y. R. (2020). Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels-Alder Reaction Employing Two Dienophiles. The Journal of Organic Chemistry, 85(23), 15129–15138. [Link]

  • AZoM. (2024). Polyimides: Pioneering Next-Gen Electronics Applications. Retrieved from [Link]

  • The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of the Society of Adhesion, Japan, 43(12), 499-503.
  • ResearchGate. (n.d.). Synthesis procedure for polyimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis method of MOF via hydrothermal procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks. Accounts of Materials Research, 3(11), 1136–1148. [Link]

  • Zhu, Y., et al. (2007). Phthalimide-Based Polymers for High Performance Organic Thin-Film Transistors. Journal of the American Chemical Society, 129(35), 10676–10677. [Link]

  • Krafft, J. M., et al. (2022). Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid.
  • Hasegawa, M., et al. (2023). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 15(1), 1. [Link]

  • ResearchGate. (n.d.). (PDF) Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • Butnariu, M. (2022). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Molecules, 27(19), 6240. [Link]

  • ResearchGate. (n.d.). Ligands used in the MOF synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (Invited) Design and Fabrication of Organic Thin Film Transistors Using Solution-Processable Liquid Crystalline Phthalocyanine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of flexible polyimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal synthesis of MOFs. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 44(44), 19234–19242. [Link]

  • SmartKem. (2024, April 28). Organic Thin-Film Transistor Technology – from Lab to Fab [Video]. YouTube. [Link]

  • Wang, Z., et al. (2017). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Chemical Science, 8(3), 2045–2050. [Link]

  • Al-Mokhtar, M. A., et al. (2019). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. Open Chemistry, 17(1), 414–421. [Link]

  • Akhthar, M. S., & Lee, Y. R. (2020). Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels-Alder Reaction Employing Two Dienophiles. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Study Advances in Flexible Sensors Based on Polyimides. Polymers, 15(24), 4658. [Link]

  • Chen, Y.-C., et al. (2015). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Crystals, 5(4), 530–544. [Link]

  • University of Cambridge. (n.d.). Fabrication of thin-film electrodes and organic electrochemical transistors for neural implants. Retrieved from [Link]

  • Li, Y., et al. (2020). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 44(27), 11579–11585. [Link]

  • Hasegawa, M., et al. (2022). Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion. Polymers, 14(19), 4198. [Link]

  • KAUST Repository. (n.d.). Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel organosoluble polyamides with phthalimide pendant group: Synthesis, physical and thermal characterization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Ticket ID: CHEM-SUP-2024-005 Subject: Troubleshooting Low Yield in N-Cyclohexyltrimellitimide Synthesis[1]

Introduction

Hello. I understand you are experiencing low yields in the synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid . This is a common frustration with phthalimide derivatives derived from Trimellitic Anhydride (TMA) .[1]

While the reaction appears to be a simple condensation between an anhydride and an amine, the presence of the free carboxylic acid at the 5-position creates solubility challenges and electronic effects that often trap the reaction at the intermediate amic acid stage or lead to product loss during workup.

This guide deconstructs the synthesis into three critical control points: Dehydration Thermodynamics , Solvent Selection , and pH-Controlled Isolation .[1]

Module 1: The Reaction Mechanism & The "Amic Acid Trap"

The Core Problem

The reaction proceeds in two distinct steps.

  • Nucleophilic Attack: Cyclohexylamine attacks the anhydride ring of TMA.[1] This is fast and exothermic, forming an Amic Acid intermediate.[1]

  • Ring Closure (Dehydration): The amic acid must lose a water molecule to close the imide ring.[1] This step is endothermic and reversible.[1]

Why Yields Drop: If the temperature is too low or water is not removed, the equilibrium shifts back to the amic acid or hydrolyzes the starting anhydride. The amic acid is often water-soluble and is washed away during aqueous workup, resulting in a massive drop in isolated yield.[1]

Visualizing the Pathway

ReactionPathway Reactants Trimellitic Anhydride + Cyclohexylamine AmicAcid Intermediate: Amic Acid (Open Ring) Reactants->AmicAcid Fast (< 80°C) Product Product: 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid AmicAcid->Product Slow, Heat > 120°C - H2O (Dehydration) SideProduct Hydrolysis/Loss: Amic Acid (Washed away) AmicAcid->SideProduct Incomplete Heating or High pH Workup

Figure 1: The reaction pathway highlighting the "Amic Acid Trap" where yield is frequently lost.[1]

Module 2: Optimization of Reaction Conditions

To ensure ring closure, you must force dehydration.[1] We recommend two primary methods.

Method A: Glacial Acetic Acid Reflux (Recommended)

This is the "Gold Standard" for phthalimide synthesis. Acetic acid acts as both solvent and acid catalyst, promoting the protonation of the amide carbonyl and facilitating water loss.

  • Solvent: Glacial Acetic Acid (10-15 volumes relative to TMA).

  • Temperature: Reflux (118°C).[1]

  • Time: 4–6 hours.

  • Stoichiometry: 1.0 eq TMA : 1.05 eq Cyclohexylamine.[1]

Method B: Azeotropic Distillation (Dean-Stark)

Use this if your product is sensitive to acid or if you need to monitor water evolution.[1]

  • Solvent: Toluene or Xylene (high boiling point required).[1]

  • Catalyst: Triethylamine (0.1 eq) or DMAP (cat.).[1]

  • Apparatus: Dean-Stark trap to physically remove water.[1]

  • Advantage: Pushes equilibrium to the right by Le Chatelier’s principle.[1]

Data Comparison: Solvent Systems
ParameterGlacial Acetic AcidDMF (Dimethylformamide)Toluene (Dean-Stark)
Reaction Temp 118°C (Reflux)140–150°C110–140°C
Solubility High (Hot), Low (Cold)Very HighLow (Product precipitates)
Yield Potential 85–95% 70–80%60–75%
Cleanup Pour into waterAqueous extraction requiredFiltration
Risk Solubilizes product if not cooledHigh BP, hard to removeIncomplete reaction due to solubility

Module 3: Workup & Isolation (The pH Factor)

This is the most common point of failure. Your product contains a Carboxylic Acid (-COOH) group.[1]

  • At pH > 7: The product exists as a carboxylate salt (Soluble in water). You will lose it in the filtrate.

  • At pH < 4: The product exists as the free acid (Insoluble in water). It precipitates.

Optimized Isolation Protocol
  • Cooling: Allow the Acetic Acid reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (5x volume of reaction solvent) with vigorous stirring.

  • Observation: A white/off-white precipitate should form immediately.[1]

  • Troubleshooting the Precipitate:

    • If no solid forms: The solution is likely not acidic enough or the product is super-saturated. Add concentrated HCl dropwise until pH < 2.

    • If oil forms: The product is "oiling out."[1] Re-heat to dissolve and cool very slowly with stirring to induce crystallization.

  • Filtration: Filter the solid.

  • Washing: Wash with cold water (to remove acetic acid) followed by a small amount of cold methanol (to remove unreacted amine/impurities).[1]

  • Drying: Dry at 60°C under vacuum.

Module 4: Troubleshooting FAQs

Q1: My product is sticky/gummy instead of a powder. Why?

  • Cause: Presence of unreacted Amic Acid or residual solvent (DMF/DMAc).[1]

  • Fix: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.[1] Alternatively, triturate the gum with diethyl ether or hexane to extract impurities and induce solidification.

Q2: Can I use an acid chloride (Trimellitic Anhydride Chloride) instead?

  • Analysis: While possible, it is unnecessary and prone to side reactions.[1] The anhydride moiety in TMA is sufficiently reactive towards cyclohexylamine.[1] Acid chlorides are more moisture-sensitive and require strictly anhydrous conditions.[1]

Q3: I see two spots on my TLC. What are they?

  • Spot A (Lower Rf): The Amic Acid intermediate (more polar due to -COOH and -CONH-).[1]

  • Spot B (Higher Rf): The Target Imide (less polar, ring closed).

  • Action: If Spot A persists, reflux longer or add a dehydration agent (e.g., acetic anhydride, though this may acetylate other groups, so thermal dehydration is safer).

Visualizing the Troubleshooting Logic

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/HPLC Is Intermediate Present? Start->CheckTLC IntermediateYes Yes: Amic Acid Present CheckTLC->IntermediateYes IntermediateNo No: Clean Conversion CheckTLC->IntermediateNo ActionReflux Action: Increase Temp/Time Switch to Acetic Acid IntermediateYes->ActionReflux CheckFiltrate Action: Check Aqueous Filtrate Did product stay in water? IntermediateNo->CheckFiltrate AdjustPH Action: Acidify Filtrate (pH < 2) to precipitate Product CheckFiltrate->AdjustPH

Figure 2: Decision tree for diagnosing yield loss during synthesis and isolation.

References

  • Synthesis of Isoindoline-1,3-diones

    • Title: Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.[1]

    • Source: ACS Omega, 2020.[1]

    • Relevance: Describes the standard condensation of phthalic anhydrides with amines in glacial acetic acid with 60–80% yields.
    • URL:[Link][1]

  • Compound Properties & Identity

    • Title: 2-(carboxymethyl)-1,3-dioxoisoindole-5-carboxylic acid (Analogous Structure Data).[1]

    • Source: PubChem (NIH).[1]

    • Relevance: Provides solubility and physical property data for carboxy-phthalimide deriv
    • URL:[Link][1]

  • Trimellitic Anhydride Reactivity

    • Title: Trimellitic Anhydride - Substance Information.[1][2]

    • Source: ECHA (European Chemicals Agency).[1]

    • Relevance: Details the hydrolysis rates and solubility of the starting material, explaining the need for anhydrous conditions during the initial
    • URL:[Link][1]

Sources

Technical Support Center: Isoindoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Optimizing reaction conditions for isoindoline and isoindolinone scaffolds.

Executive Summary: The Scaffold Challenge

Isoindolines (the amine core) and Isoindolinones (the lactam core) are critical pharmacophores in drug discovery (e.g., Lenalidomide, Pazinaclone). However, their synthesis often fails due to three primary bottlenecks:

  • Regioselectivity: Difficulty distinguishing between C-H bonds in asymmetric substrates.

  • Oxidation State Control: Inadvertent partial reduction (stopping at the hydroxylactam) or over-oxidation.

  • Catalyst Deactivation: Poisoning of transition metals by the nitrogen lone pair in the product.

This guide provides field-proven protocols and troubleshooting logic to overcome these specific hurdles.

Module A: The "Modern" Route (Metal-Catalyzed C-H Activation)

Best for: Late-stage functionalization and high-value substrates where starting material availability is limited.

This protocol utilizes Ruthenium(II) to catalyze the annulation of benzoic acids with coupling partners (e.g., alkenes, alkynes, or 1,2-oxazetidines). It avoids pre-functionalized halides.[1]

Standard Operating Procedure (SOP-Ru-01)

Reaction: Ru(II)-Catalyzed C–H Activation/Annulation Key Mechanism: Carboxylate-directed C-H activation followed by insertion and reductive elimination.

Step-by-Step Protocol:

  • Catalyst Loading: Charge a sealed tube with [Ru(p-cymene)Cl2]2 (2.5 mol %) and KOPiv (Potassium Pivalate, 30 mol %).

    • Scientist Note: Pivalate is critical. It acts as a proton shuttle (Concerted Metallation-Deprotonation or CMD mechanism). Acetate is often too sterically small to prevent reversible proto-demetallation.

  • Substrate Addition: Add substituted benzoic acid (1.0 equiv) and the coupling partner (e.g., internal alkyne or 1,2-oxazetidine, 1.2 equiv).

  • Solvent System: Add TFE (2,2,2-Trifluoroethanol) or MeOH (0.2 M concentration).

    • Why TFE? TFE stabilizes the cationic Ruthenium species and facilitates the proton-transfer steps better than non-polar solvents like toluene.

  • Conditions: Heat to 100–120 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Ruthenium black. Concentrate and purify via flash chromatography.

Mechanistic Visualization (Pathway Analysis)

The following diagram details the catalytic cycle, highlighting the critical CMD step where most failures occur.

Ru_Catalysis Start Ru(II) Pre-catalyst + Benzoic Acid ActiveCat Active Species [Ru(p-cymene)(O2CR)] Start->ActiveCat Ligand Exchange CMD C-H Activation (CMD Mechanism) ActiveCat->CMD KOPiv Assisted Ruthenacycle Five-Membered Ruthenacycle CMD->Ruthenacycle - pXH Insertion Alkyne/Partner Insertion Ruthenacycle->Insertion Coord. & Insert RedElim Reductive Elimination (Product Release) Insertion->RedElim 7-membered intermediate RedElim->ActiveCat Regeneration

Caption: Figure 1. Ruthenium(II)-catalyzed C-H activation cycle.[2][3][4] The rate-determining step is often the CMD (Concerted Metallation-Deprotonation), heavily influenced by the pivalate base.

Module B: The "Classical" Route (Nucleophilic Cyclization)

Best for: Scale-up (>10g), simple alkyl/aryl substituents, and direct synthesis of the amine (Isoindoline).

Standard Operating Procedure (SOP-Nu-02)

Reaction: Cyclization of


-dibromo-o-xylene with Primary Amines.

Optimization Table: Solving the "Quaternary Salt" Problem The most common failure mode here is "Over-Alkylation," where the product reacts with another equivalent of dibromide, forming an insoluble polymer or quaternary salt.

VariableRecommended ConditionTechnical Rationale
Concentration High Dilution (0.05 M) Favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Addition Mode Slow Addition Add the dibromide dropwise to the amine solution. Keeping amine in excess prevents double-alkylation of the product.
Base DIPEA (3.0 equiv) Non-nucleophilic auxiliary base scours the HBr generated. Inorganic bases (K2CO3) often suffer from solubility issues in the preferred solvents.
Solvent Acetonitrile or THF Polar aprotic solvents facilitate the SN2 mechanism. Avoid protic solvents which can solvate the nucleophile too strongly.

Troubleshooting Protocol:

  • Dissolve Primary Amine (1.0 equiv) and DIPEA (3.0 equiv) in THF (0.05 M).

  • Dissolve

    
    -dibromo-o-xylene (1.0 equiv) in THF.
    
  • Add the dibromide solution to the amine solution over 2 hours via syringe pump at 0 °C.

  • Warm to RT and stir for 12 hours.

  • Critical Purification Step: If the product is an oil, convert it to the HCl salt by adding 4M HCl in Dioxane. The salt will precipitate, leaving non-basic impurities in the mother liquor.

Module C: The "Reduction" Bridge

Best for: Converting stable Isoindolinones (Lactams) to Isoindolines (Amines).

Many pathways (like Module A) yield the Isoindolinone (lactam). To get the Isoindoline (amine), you must reduce the carbonyl.

Common Pitfall: Stopping at the Hydroxylactam (hemi-aminal).

  • Symptom:[3][4][5][6][7][8][9] NMR shows a peak around 5.5–6.0 ppm (CH-OH) and mass spec shows M+2 (partial reduction) instead of M-14 (full reduction).

The Fix (Lewis Acid Activation): Standard LiAlH4 often fails to fully eject the oxygen if the nitrogen lone pair stabilizes the intermediate.

  • Protocol: Use LiAlH4 (3.0 equiv) + AlCl3 (1.0 equiv) or BF3·OEt2 .

  • Mechanism:[3][4][5][8][10] The Lewis acid coordinates to the alkoxide intermediate, turning it into a better leaving group, driving the reaction to the fully reduced amine.

Troubleshooting & FAQ

Q1: My Ru-catalyzed reaction yields <10%. The starting material is consumed, but no product forms.

Diagnosis: Likely Decarboxylation or Proto-demetallation . Solution:

  • Check Water: The reaction is extremely sensitive to moisture. Use anhydrous TFE/MeOH.

  • Switch Directing Group: If using benzoic acid, the acidity might be an issue. Switch to an N-methoxybenzamide directing group, which is more robust, and hydrolyze/reduce later.

Q2: In the dibromide cyclization, I am getting a mixture of oligomers.

Diagnosis: Concentration is too high. Solution:

  • Perform the reaction at 0.01 M .

  • Use the "Simultaneous Addition" technique: Add both the amine and the dibromide slowly into a flask containing only refluxing solvent and base. This keeps the instantaneous concentration of both reagents near zero.

Q3: How do I remove the phthalimide protecting group to get the free isoindoline?

Diagnosis: Standard hydrazine (Ing-Methanol) is too slow or incomplete. Solution: Use Ethylenediamine (5 equiv) in refluxing n-butanol. The primary amine of ethylenediamine attacks the imide faster than hydrazine in many sterically hindered cases.

Interactive Decision Matrix

Use this logic flow to select the correct synthetic strategy for your target molecule.

Decision_Tree Start Target Molecule Analysis Q1 Is the Nitrogen substituted? Start->Q1 RouteA Route A: Classical Cyclization (xylylene dibromide + amine) Q1->RouteA Yes (Simple Alkyl/Aryl) Q2 Is the Benzene ring heavily substituted? Q1->Q2 No (NH Free) or Complex RouteB Route B: Ru-Catalyzed C-H Activation Q2->RouteB Yes (Need Regiocontrol) RouteC Route C: Phthalimide Reduction (LiAlH4/BF3) Q2->RouteC No (Commercial Anhydride avail)

Caption: Figure 2. Strategic selection guide for Isoindoline synthesis based on substrate complexity and substitution patterns.

References

  • Hu, X.-Q., et al. (2021).[4] "Merging C–H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis." Organic Letters, 23(16), 6332–6336.

  • BenchChem Technical Support. (2025). "Troubleshooting Logic for Phthalimide Synthesis and Reduction." BenchChem Protocols.

  • Organic Chemistry Portal. (2024). "Synthesis of Isoindolinones: Recent Advances." Organic Chemistry Portal Reviews.

  • Weintraub, R. A., & Wang, X. (2022).[11] "Recent Developments in Isoindole Chemistry." Synthesis, 55(02), 123-145.

Sources

Technical Support Center: Synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common and complex issues encountered during this synthesis. Our focus is on understanding the root causes of side reactions and providing actionable, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is consistently low, and I observe a significant amount of a water-soluble, high-melting point solid. What is happening?

A1: Incomplete Cyclization Leading to Amic Acid Intermediate.

This is the most common issue in this synthesis. The reaction between trimellitic anhydride and cyclohexylamine is a two-step process[1]. The first step, a rapid nucleophilic attack by the amine on an anhydride carbonyl, forms a phthalamic acid intermediate (in this case, 2-(cyclohexylcarbamoyl)benzene-1,4-dicarboxylic acid). The second, slower step is a dehydration/cyclization to form the desired imide ring.

  • Causality & Mechanism: The formation of the amic acid is often exothermic and fast. However, the subsequent intramolecular dehydration to form the imide requires elevated temperatures (typically >140°C) to overcome the activation energy barrier and drive off the water molecule produced[1][2]. If the temperature is too low or the reaction time is too short, the reaction stalls at the amic acid stage. This intermediate possesses two carboxylic acid groups and an amide, making it significantly more polar and water-soluble than the final imide product.

  • Troubleshooting & Validation:

    • Confirm the Impurity: Isolate the solid and analyze it via FTIR. The amic acid will show characteristic broad O-H stretches (from the carboxylic acids) around 2500-3300 cm⁻¹, an amide I C=O stretch (~1650 cm⁻¹), and an amide II N-H bend (~1550 cm⁻¹). This will be distinct from the desired product's sharp imide C=O stretches (~1770 and 1710 cm⁻¹).

    • Drive the Reaction to Completion: Re-subject your isolated intermediate or the entire reaction mixture to conditions that favor dehydration. Refluxing in a high-boiling solvent like glacial acetic acid, toluene, or xylene with a Dean-Stark apparatus to azeotropically remove water is highly effective[3].

    • Thermal Dehydration: Alternatively, heating the crude amic acid solid above its melting point under vacuum can also effect cyclization, though this may lead to other side reactions if not carefully controlled.

Q2: My mass spectrometry analysis shows a significant peak corresponding to a mass of 217.26 g/mol , which is lower than my expected product mass (273.28 g/mol ). What is this byproduct?

A2: Decarboxylation of the Target Molecule.

You are likely observing the formation of N-cyclohexylphthalimide.

  • Causality & Mechanism: Aromatic carboxylic acids, particularly when ortho to other functional groups, can undergo decarboxylation at high temperatures[4]. In this synthesis, if the reaction temperature significantly exceeds what is necessary for imidization (e.g., >200-220°C) for prolonged periods, the carboxylic acid moiety at the 5-position of the isoindoline ring can be eliminated as CO₂.

  • Troubleshooting & Validation:

    • Temperature Control: Carefully monitor and control the reaction temperature. The goal is to find the "sweet spot"—hot enough to ensure complete and rapid cyclization but not so hot as to induce significant decarboxylation. See the table below for guidance.

    • Reaction Time: Minimize the time the reaction is held at the maximum temperature. Once TLC or LC-MS analysis shows the disappearance of the amic acid intermediate, proceed with workup.

    • Catalyst Consideration: While typically not necessary, certain acidic or basic catalysts used to promote imidization could potentially lower the temperature required for decarboxylation. If using additives, screen them carefully.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthesis route and the key diversion points that lead to common side products.

Synthesis_Pathway Reactants Trimellitic Anhydride + Cyclohexylamine AmicAcid Amic Acid Intermediate (2-(cyclohexylcarbamoyl)benzene-1,4-dicarboxylic acid) Reactants->AmicAcid Fast Nucleophilic Attack Hydrolysis Hydrolysis Product (Trimellitic Acid) Reactants->Hydrolysis H₂O (moisture) Product Desired Product (this compound) AmicAcid->Product Slow, Heat (>140°C) -H₂O (Dehydration) Decarb Decarboxylation Product (N-Cyclohexylphthalimide) Product->Decarb High Heat (>200°C) -CO₂

Caption: Main reaction and side pathways in the synthesis.

Q3: My starting material, trimellitic anhydride, seems to disappear, but my product yield is still poor, and I have trouble purifying the crude material. Could there be other issues?

A3: Hydrolysis of Anhydride or Imide and Regioisomer Formation.

Two less obvious but critical issues can compromise your synthesis: hydrolysis and the formation of regioisomeric amic acids.

  • Causality & Mechanism (Hydrolysis): Anhydrides are susceptible to hydrolysis, reverting to their parent dicarboxylic acids in the presence of water[5][6]. If your solvent or reagents are not sufficiently dry, trimellitic anhydride can hydrolyze to trimellitic acid. The final imide product can also undergo hydrolysis back to the amic acid under harsh acidic or basic workup conditions[7][8].

  • Causality & Mechanism (Regioisomers): Trimellitic anhydride is an asymmetrical molecule. The initial nucleophilic attack by cyclohexylamine can occur at either of the two non-equivalent anhydride carbonyl carbons. This leads to the formation of two distinct regioisomeric amic acid intermediates. While both intermediates can cyclize to the same final product, they may do so at different rates, potentially complicating the reaction kinetics and purification if one isomer is less reactive.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your cyclohexylamine is anhydrous. Store trimellitic anhydride in a desiccator.

    • Purification Strategy: The desired carboxylic acid product can be challenging to purify via standard silica gel chromatography due to streaking. A common and effective method is recrystallization. Alternatively, an acid-base extraction can be employed: dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product and any acidic impurities (amic acid, trimellitic acid) will move to the aqueous layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to precipitate the purified product, which is then filtered.[3]

    • Control the Initial Reaction: To potentially favor one regioisomer or at least ensure consistent amic acid formation, perform the initial mixing of reactants at a lower temperature (0°C to room temperature) before heating to induce cyclization.

Data Summary: Impact of Reaction Parameters

ParameterLow SettingOptimal SettingHigh SettingPrimary Side Product(s) if Suboptimal
Temperature < 120°C140 - 180°C> 200°CIncomplete Cyclization (Amic Acid)
Water Removal Open flaskDean-Stark / Azeotropic refluxN/AIncomplete Cyclization, Hydrolysis
Reaction Time < 2 hours3 - 6 hours (monitor by TLC/LCMS)> 12 hoursDecarboxylation (if temp is high)
Solvent Low-boiling (e.g., DCM, THF)High-boiling, azeotroping (e.g., Toluene, Acetic Acid)Overly polar (e.g., DMF with H₂O)Incomplete Cyclization, Hydrolysis[5]

Experimental Protocol: Optimized Two-Stage Synthesis

This protocol is designed to minimize the formation of the amic acid intermediate and prevent decarboxylation by separating the initial amine addition from the high-temperature cyclization.

Objective: To synthesize this compound with >90% purity.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • Glacial Acetic Acid (5-10 mL per gram of anhydride)

  • Toluene (for Dean-Stark, optional)

Procedure:

  • Step 1: Amic Acid Formation (Controlled Addition)

    • Rationale: Performing the initial amine addition at room temperature allows for controlled formation of the amic acid intermediate without initiating premature or uncontrolled cyclization.

    • To a round-bottom flask equipped with a magnetic stirrer, add trimellitic anhydride (1.0 eq).

    • Add glacial acetic acid to the flask. Stir to dissolve or form a slurry.

    • Slowly add cyclohexylamine (1.05 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.

    • Stir the resulting mixture at room temperature for 1 hour. A thick white precipitate of the amic acid intermediate should form.

  • Step 2: Imide Cyclization (Dehydration)

    • Rationale: Heating the reaction with a method for water removal drives the equilibrium towards the cyclized imide product, ensuring complete conversion. Acetic acid serves as both a solvent and a catalyst for this step.[3]

    • Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene/acetic acid mixture).

    • Heat the reaction mixture to a vigorous reflux (for acetic acid, this is ~118°C; for toluene, ~111°C).

    • Maintain the reflux for 3-5 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the polar amic acid spot and the appearance of the less polar product spot.

  • Step 3: Isolation and Purification

    • Rationale: Cooling the reaction mixture in acetic acid often leads to the precipitation of the product. Pouring into water ensures complete precipitation as the product is poorly soluble in water.

    • Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

    • Pour the cooled mixture into a beaker containing an excess of cold deionized water (~10 volumes).

    • Stir the aqueous slurry for 30 minutes to fully precipitate the product and dissolve any remaining acetic acid.

    • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water, followed by a small amount of a cold non-polar solvent (e.g., hexane or ether) to aid drying.

    • Dry the white solid product under vacuum at 60-80°C to a constant weight. The purity can be checked by NMR, LC-MS, and melting point.

References

  • National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem. Retrieved from [Link]

  • Khan, K. M., et al. (2020). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available at: [Link]

  • Afonina, I. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings. Available at: [Link]

  • Saffer, C. M. (1956). Decarboxylation of trimellitic acid. U.S. Patent No. 2,729,674. Washington, DC: U.S. Patent and Trademark Office.
  • Schoon, T., et al. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry. Available at: [Link]

  • Lawrence, N., et al. (2014). Processes for preparing isoindoline-1,3-dione compounds. WIPO Patent Application WO/2014/018866.
  • Friedman, S. (1961). Process of preparing trimellitic anhydride. U.S. Patent No. 2,971,011. Washington, DC: U.S. Patent and Trademark Office.
  • Nath, S., et al. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. Available at: [Link]

  • LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Available at: [Link]

  • Loder, D. J. (1959). Preparation of trimellitic anhydride. U.S. Patent No. 2,887,497. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2017). A green and recyclable approach to Gabriel amine synthesis. Green Chemistry. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation of this compound during experimental procedures. The information herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Stability of this compound

This compound is a molecule possessing three key functional groups: a phthalimide ring system, a cyclohexyl substituent on the imide nitrogen, and a carboxylic acid on the isoindoline core. The stability of this compound is largely dictated by the reactivity of the phthalimide group, which is susceptible to hydrolysis under both acidic and basic conditions. Understanding the potential degradation pathways is crucial for designing robust experimental protocols, interpreting analytical data, and ensuring the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most probable degradation pathway for this molecule is the hydrolysis of the phthalimide ring. This can occur under both acidic and basic conditions, leading to the opening of the five-membered imide ring.

  • Under basic conditions: The imide ring is opened to form a phthalamic acid derivative.

  • Under acidic conditions: The hydrolysis can proceed to cleave the imide bond, yielding phthalic acid derivative and cyclohexylamine.[1][2]

Q2: What are the expected degradation products?

A2: The primary degradation products resulting from hydrolysis are:

  • 4-Carboxy-2-(cyclohexylcarbamoyl)benzoic acid: Formed by the initial ring-opening of the phthalimide.

  • 4-Carboxyphthalic acid and Cyclohexylamine: Formed upon complete hydrolysis of the imide bond.

Further degradation of cyclohexylamine, particularly under oxidative conditions, could potentially lead to cyclohexanone and subsequently adipic acid.[3][4]

Q3: How stable is the carboxylic acid functional group?

A3: Aromatic carboxylic acids are generally stable under a range of conditions. Studies on similar compounds have shown that significant degradation, such as decarboxylation, typically requires high temperatures (above 300°C in aqueous solutions).[5] Therefore, under typical experimental conditions, the carboxylic acid group on the isoindoline ring is expected to be stable.

Q4: Is the compound susceptible to photodegradation?

A4: Phthalimide derivatives can undergo photodegradation, often through a photoinduced electron transfer (PET) mechanism, which can lead to decarboxylation if a carboxylic acid is present.[6] The extent of degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of unexpected peaks in HPLC chromatogram after sample preparation in aqueous buffer. Hydrolysis of the phthalimide ring.Analyze the sample immediately after preparation.If storage is necessary, keep the sample at low temperature (2-8°C) and for a minimal duration.Adjust the pH of the sample diluent to be near neutral, if compatible with your analytical method.
Loss of parent compound signal over time when stored in solution. Gradual degradation of the compound.Perform a time-course study to determine the rate of degradation in your specific solvent system.Prepare fresh solutions for each experiment.If long-term storage is required, consider storing the compound as a solid at low temperature and protected from light.
Variable results between experimental replicates. Inconsistent sample handling leading to varying degrees of degradation.Standardize sample preparation protocols, including incubation times and temperatures.Ensure pH of all solutions is consistent.Use a validated stability-indicating analytical method to monitor for degradation products.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound under hydrolytic conditions.

G A 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid B 4-Carboxy-2-(cyclohexylcarbamoyl)benzoic acid A->B  Hydrolysis (Acid or Base)   C 4-Carboxyphthalic acid B->C  Further Hydrolysis (Acid)   D Cyclohexylamine B->D  Further Hydrolysis (Acid)  

Caption: Predicted hydrolytic degradation of the parent compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC with UV or MS detection.[10][11][12]

Analytical Method Workflow

The following diagram outlines a typical workflow for the analysis of degradation products.

G A Sample Preparation (Forced Degradation) B HPLC Separation (Reversed-Phase C18) A->B C Detection (UV/Vis or Mass Spectrometry) B->C D Data Analysis (Peak Identification and Quantification) C->D E Structure Elucidation (MS/MS, NMR) D->E

Caption: Workflow for analyzing degradation products.

References

  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. [Link]

  • Tokuyama, T., & Kuda, T. (1973). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 25(4), 683-688. [Link]

  • Li, Y., et al. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 92, 114-118. [Link]

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  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. ResearchGate. [Link]

  • Wolska, L., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4307. [Link]

  • Nyari, S., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Journal of Industrial Microbiology & Biotechnology, 35(1), 47-54. [Link]

  • Creed, D., et al. (1997). Photodegradation of polyimides. 6. Effect of donor-acceptor groups on the photooxidative stability of polyimides and model compounds. Macromolecules, 30(6), 1549-1558. [Link]

  • Jones, J. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10848-10855. [Link]

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  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701. [Link]

  • Siskin, M., & Katritzky, A. R. (2000). Hydrothermal stability of aromatic carboxylic acids. AIChE Journal, 46(5), 1051-1056. [Link]

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  • Öztürk, T., et al. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 10(2), 173-180. [Link]

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  • Reddy, G. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(8), 661-668. [Link]

  • Wang, F., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 853. [Link]

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  • Joshi, S. D., et al. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. Journal of Pharmaceutical Research International, 24(6), 1-8. [Link]

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Technical Support Center: Crystallization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (C15H15NO4)[1]. As a critical pharmaceutical intermediate, achieving a consistent and pure crystalline form is paramount for downstream processability and overall product quality[2][3]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and practical laboratory experience.

I. Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you might face during the crystallization of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Problem 1: My compound is "oiling out" instead of forming crystals.

Explanation: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the chosen solvent system[4]. The resulting oil is often an impure, amorphous state of your compound.

Causality: The primary cause is often a poor choice of solvent or an excessively rapid cooling rate. The high concentration of the solute combined with a solvent in which it is too soluble at elevated temperatures can lead to the formation of a liquid phase before nucleation can occur.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve the Oiled-Out Product: Gently heat the mixture to re-dissolve the oil. If it doesn't fully dissolve, add a minimal amount of additional hot solvent until a clear solution is achieved.

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, consider a less polar option in which the compound has lower solubility at elevated temperatures.

    • Solvent/Anti-Solvent System: This is often a more effective approach. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the point of saturation). Re-heat gently until the solution is clear again, and then allow it to cool slowly.

  • Controlled Cooling: Rapid cooling can shock the system, favoring oiling out.[5]

    • Allow the solution to cool to room temperature undisturbed.

    • If no crystals form, gradually lower the temperature using an ice bath.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[6]

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystal growth.[6]

Data Presentation: Solvent Selection Guide

Solvent ClassSuitability for this compoundRationale & Considerations
Alcohols (e.g., Ethanol, Methanol) Often a good starting point.The carboxylic acid moiety can interact via hydrogen bonding. Solubility is typically moderate to high at elevated temperatures and lower at room temperature.
Ketones (e.g., Acetone) Can be effective, but volatility may be an issue.Good solvating power for the isoindoline-1,3-dione core. Rapid evaporation can lead to premature precipitation and smaller crystals.
Esters (e.g., Ethyl Acetate) A versatile option, often used in combination with a non-polar anti-solvent.Balances polarity to dissolve the compound at elevated temperatures.
Ethers (e.g., Diethyl Ether, THF) Generally used as an anti-solvent.The compound is likely to have low solubility in ethers.
Hydrocarbons (e.g., Hexane, Heptane) Primarily used as an anti-solvent.The compound's polarity makes it poorly soluble in non-polar hydrocarbons.
Water Potentially a good anti-solvent, but check for hydrate formation.The carboxylic acid may have some solubility, but the cyclohexyl and isoindoline rings are hydrophobic.
Problem 2: No crystals are forming, even after extended cooling.

Explanation: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit nucleation, or a high kinetic barrier to nucleation.

Causality: The most common reason is that the solution is not actually supersaturated, meaning too much solvent was used initially.[4] Alternatively, certain impurities can stabilize the solute in the solution, preventing it from forming a crystal lattice.

Step-by-Step Troubleshooting Protocol:

  • Confirm Supersaturation:

    • Evaporation Test: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate. A solid residue indicates the presence of the dissolved compound.[4]

    • Concentration: If the solution is too dilute, gently heat it to evaporate a portion of the solvent.[4] Allow the concentrated solution to cool again.

  • Induce Nucleation (as described in Problem 1):

    • Scratch the flask with a glass rod.[6]

    • Add a seed crystal.[6]

  • Consider an Anti-Solvent Addition: If using a single solvent, slowly add a miscible anti-solvent to the room temperature solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow for slow recrystallization.

  • Purification of the Crude Material: If significant impurities are suspected, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.

Visualization: Crystallization Troubleshooting Workflow

G start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No re_dissolve Re-dissolve in Hot Solvent oiling_out->re_dissolve Yes success Pure Crystals Obtained no_crystals->success No check_supersaturation Check Supersaturation (Evaporate Solvent) no_crystals->check_supersaturation Yes failure Re-evaluate Purification Strategy modify_solvent Modify Solvent System (e.g., add anti-solvent) re_dissolve->modify_solvent slow_cooling Implement Slow Cooling modify_solvent->slow_cooling induce_nucleation Induce Nucleation (Scratch/Seed) slow_cooling->induce_nucleation induce_nucleation->success induce_nucleation2 Induce Nucleation (Scratch/Seed) check_supersaturation->induce_nucleation2 induce_nucleation2->success induce_nucleation2->failure Still No Crystals

Caption: Decision tree for troubleshooting common crystallization issues.

Problem 3: The crystallization yield is very low.

Explanation: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after filtration.[4]

Causality: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[4] Premature filtration before crystallization is complete can also be a factor.

Step-by-Step Troubleshooting Protocol:

  • Analyze the Mother Liquor: As described previously, use the evaporation test on a glass rod to determine if a substantial amount of product remains in the filtrate.[4]

  • Recover Dissolved Product: If significant product remains, you can recover it by:

    • Evaporation: Evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Solvent Removal: Completely remove the solvent via rotary evaporation and re-crystallize the resulting solid using a different solvent system or less solvent.[4]

  • Optimize the Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, and ensure the solution is thoroughly cooled before filtration.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: There is no single "magic" solvent.[7] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.[8] For a molecule with both a non-polar cyclohexyl group and a polar carboxylic acid, a solvent of intermediate polarity or a mixed solvent system is often effective. A good starting point would be an alcohol like ethanol or a mixture of ethyl acetate and hexane.[9] A systematic approach to solvent screening is recommended.[10]

Q2: How does the cooling rate affect crystal quality?

A2: The cooling rate is a critical parameter. Slow cooling generally allows for the formation of larger, more well-ordered crystals with higher purity.[5] Rapid cooling can lead to the formation of small, needle-like crystals or even amorphous solids, which may trap impurities.[5]

Q3: Can impurities affect the crystallization process?

A3: Yes, impurities can significantly impact crystallization by inhibiting nucleation, altering crystal habit (shape), or co-crystallizing with the desired product, thereby reducing purity.[3] If persistent crystallization problems occur, it may be necessary to purify the crude material using another technique before recrystallization.

Q4: What is the significance of crystal polymorphism in drug development?

A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[11] Different polymorphs can have different physical properties, including solubility, dissolution rate, and stability, which can impact the bioavailability and shelf-life of a drug product.[3] Therefore, controlling the crystalline form of a pharmaceutical intermediate like this compound is crucial for ensuring batch-to-batch consistency.[2]

Q5: What are some alternative methods to induce crystallization?

A5: Besides scratching and seeding, other techniques include:

  • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger reservoir of a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solution, gradually inducing crystallization.

  • Solvent Evaporation: Loosely cover the flask containing the solution to allow the solvent to evaporate slowly over time, which increases the concentration and can lead to the formation of high-quality crystals.[7]

Visualization: Factors Influencing Crystallization Success

G Crystallization Crystallization Success Solvent Solvent Choice Solvent->Crystallization CoolingRate Cooling Rate CoolingRate->Crystallization Purity Initial Purity Purity->Crystallization Supersaturation Supersaturation Level Supersaturation->Crystallization Nucleation Nucleation Method Nucleation->Crystallization

Caption: Key parameters influencing the outcome of crystallization.

III. References

  • 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate - NIH. Available at:

  • Recrystallization and Melting Point Analysis - YouTube. Available at:

  • Recrystallization - Chemistry LibreTexts. Available at:

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at:

  • Compound 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid -... Available at:

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at:

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Available at:

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:

  • This compound - Heterocyclic Compounds - Crysdot. Available at:

  • Guide for crystallization. Available at:

  • Problems, potentials and future of industrial crystallization - Hep Journals. Available at:

  • Pharmaceutical Crystallization in drug development - Syrris. Available at:

  • SOP: CRYSTALLIZATION - UCT Science. Available at:

Sources

Technical Support Center: Scaling Synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Development Support Hub. Ticket ID: SC-TMA-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for synthesizing 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (also known as N-Cyclohexyltrimellitimide ). This compound is a critical intermediate often used in the synthesis of non-peptide mimetics, ligands, and high-performance polymers.

The synthesis relies on the condensation of Trimellitic Anhydride (TMA) with Cyclohexylamine . While the chemistry appears simple on paper (nucleophilic acyl substitution followed by dehydration), scale-up introduces critical failure points regarding exotherm control, intermediate stalling (the "amic acid" trap), and bulk purification.

Module 1: Reaction Engineering & Kinetics

The Mechanism: Understanding the "Amic Acid Trap"

To scale this reaction, you must understand that it proceeds in two distinct kinetic phases. Failure to drive the second phase to completion is the primary cause of batch failure (sticky/gummy product).

  • Phase 1 (Kinetic Control): The amine attacks the anhydride ring. This is rapid and exothermic, forming an Amic Acid Intermediate .

  • Phase 2 (Thermodynamic Control): The amic acid must undergo ring closure (dehydration) to form the final imide. This step is endothermic and reversible. It requires high heat and/or chemical dehydration to overcome the energy barrier.

Visualization: Reaction Pathway

The following diagram illustrates the critical process flow and the intermediate bottleneck.

ReactionPathway Reagents Reagents (TMA + Cyclohexylamine) Mixing Mixing Phase (Exotherm Control) Reagents->Mixing Controlled Addition AmicAcid Amic Acid Intermediate (Soluble/Sticky) Mixing->AmicAcid Fast (< 30 min) Dehydration Ring Closure (>110°C / -H2O) AmicAcid->Dehydration Rate Limiting Step Dehydration->AmicAcid Reversible if wet/cold Product Target Imide (Precipitate) Dehydration->Product Crystallization

Caption: The reaction proceeds through an open-ring amic acid. Incomplete dehydration results in product contamination with this intermediate.

Module 2: Validated Experimental Protocol (Scale-Up Ready)

Scale Basis: 100g – 1kg Input Reaction Type: Acetic Acid Reflux (Preferred for scale over DMF/Toluene due to superior impurity rejection).

Reagents & Stoichiometry[1]
ComponentRoleEq.Rationale
Trimellitic Anhydride (TMA) Limiting Reagent1.0The electrophile. Use high purity (>98%) to avoid isomeric phthalic impurities.
Cyclohexylamine Nucleophile1.05Slight excess ensures complete consumption of TMA. Excess amine stays in mother liquor.
Glacial Acetic Acid Solvent/Catalyst5-7 VolHigh boiling point (118°C) drives dehydration; acid catalysis accelerates ring closure; product is insoluble at RT.
Step-by-Step Procedure
  • Reactor Setup: Equip a glass-lined reactor or round-bottom flask with a mechanical stirrer (Teflon impeller), reflux condenser, and an addition funnel. Nitrogen blanket is recommended to prevent amine oxidation (color issues).

  • Slurry Formation: Charge Trimellitic Anhydride (1.0 eq) and Glacial Acetic Acid (5 volumes) . Start stirring. The anhydride will likely not dissolve completely at room temperature (RT).

  • Controlled Addition (Critical):

    • Charge Cyclohexylamine (1.05 eq) into the addition funnel.

    • Add the amine dropwise to the TMA slurry over 30–60 minutes.

    • Observation: The temperature will rise (exotherm). Maintain internal temperature < 60°C during addition to prevent uncontrolled boiling or sublimation of amine.

    • Note: The slurry may clear up as the soluble amic acid forms, then thicken again.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to Reflux (~118°C) .

    • Hold at reflux for 4–6 hours .

    • IPC (In-Process Control): Take an aliquot, dry it, and run TLC or HPLC. Look for the disappearance of the Amic Acid peak (often more polar/lower Rf than product).

  • Workup & Purification:

    • Cool the reaction mixture slowly to Room Temperature (20–25°C) . The target imide should crystallize as a white/off-white solid.

    • Stir at RT for 1 hour to maximize yield.

    • Filter the solids.[1][2]

    • Wash 1: Glacial acetic acid (1 volume) to displace mother liquor.

    • Wash 2: Copious water (to remove acetic acid and residual amine salts).

    • Wash 3: Methanol (optional, 1 volume) to speed up drying, provided the product yield isn't compromised (check solubility).

  • Drying: Dry in a vacuum oven at 60–70°C until constant weight.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky gum or oil instead of a solid. What happened?

Diagnosis: Incomplete Ring Closure (The "Amic Acid" Trap). The Science: The intermediate amic acid is often an amorphous gum. The final imide is a crystalline solid. If you stop heating too early, or if the temperature wasn't high enough (>100°C), you have a mixture of product and intermediate. The Fix:

  • Immediate: Return the gum to the flask, add fresh acetic acid, and reflux for another 3–4 hours.

  • Prevention: Ensure you reach a hard reflux. If using toluene, you must use a Dean-Stark trap to remove water; otherwise, the equilibrium prevents closure.

Q2: The product has a high Acid Value (AV) or titrates incorrectly.

Diagnosis: Hydrolysis or Residual TMA. The Science: While the target molecule has a free carboxylic acid (position 5), a higher-than-theoretical AV suggests the presence of unreacted TMA (which has 2 acid groups when hydrolyzed) or the amic acid (which has a free COOH and a COOH from the open ring). The Fix:

  • Wash the crude solid thoroughly with hot water (50°C) . Trimellitic acid (hydrolyzed TMA) is much more soluble in hot water than the target imide.

Q3: The product is colored (Yellow/Brown) instead of White.

Diagnosis: Amine Oxidation. The Science: Cyclohexylamine oxidizes easily in air, especially at high temperatures, forming colored impurities. The Fix:

  • Use a Nitrogen Blanket during the reaction.

  • Distill your cyclohexylamine if it is old or yellow before use.

  • Recrystallization: If the product is already colored, recrystallize from DMF/Ethanol or Acetic Acid/Water.

Q4: Why use Acetic Acid instead of DMF?

Analysis:

  • DMF: Good solvent, but high boiling point makes removal difficult. Product often stays soluble, requiring a "drown-out" into water, which traps impurities in the precipitate.

  • Acetic Acid: Acts as a solvent and catalyst. The product is usually less soluble in cold acetic acid than the impurities, allowing for "purification by filtration" directly from the reaction pot.

Module 4: Safety & Handling (HSE)

HazardMitigation Strategy
Trimellitic Anhydride (TMA) Respiratory Sensitizer. Can cause occupational asthma. Handle only in a fume hood or powder containment enclosure. Wear N95/P3 respirator if solids are exposed.
Cyclohexylamine Corrosive & Flammable. Flash point 28°C. Causes severe skin burns. Use chemically resistant gloves (Nitrile/Neoprene).
Exotherm Thermal Runaway. Do not add solid TMA to liquid amine. Always add amine to TMA slurry to control the rate of heat generation.

References

  • Reaction Mechanism & Kinetics

    • Study on the synthesis of N-substituted phthalimides.
    • Source: (Analogous mechanism).

  • Trimellitic Anhydride Properties

    • TMA Chemical Safety & Applic
    • Source:

  • Cyclization Catalysis

    • Acetic Acid Mediated Imide Formation.
    • Source:

  • Scale-Up Engineering

    • Heat Transfer in B
    • Source:

Sources

Validation & Comparative

Characterization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Characterization of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Executive Summary & Strategic Context

In the development of phthalimide-based pharmacophores—often utilized as intermediates for immunomodulatory drugs (e.g., thalidomide analogs) or enzyme inhibitors—This compound (CAS: 53624-39-8) represents a critical scaffold. Its precise characterization is non-trivial due to the electronic push-pull nature of the electron-withdrawing imide and carboxylic acid groups, which complicates spectral assignment in non-polar solvents.

This guide provides an authoritative protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic protocols, we compare the "Gold Standard" method (DMSO-d₆) against common alternatives (CDCl₃) to demonstrate why specific parameters are non-negotiable for data integrity.

Critical Analysis of Alternatives

Before detailing the protocol, we must establish why the recommended method is superior.

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Impact on Data Quality
Solubility High (>20 mg/mL) Low/Sparingly SolubleCDCl₃ often results in dilute samples requiring excessive scan times (>128 scans).
Exchangeable Protons Visible Often Invisible/BroadThe -COOH proton (~13 ppm) is crucial for confirming the acid functionality; it is often lost in CDCl₃ due to exchange or aggregation.
Chemical Shift Stability Stable Concentration DependentIn CDCl₃, H-bonding leads to shifting peaks, making library matching difficult.
Water Peak Interference ~3.33 ppm (distinct)~1.56 ppm (overlaps with cyclohexyl)Water in CDCl₃ can obscure the critical cyclohexyl multiplets.

Verdict: CDCl₃ is unsuitable for full characterization due to solubility limits and the masking of the carboxylic acid proton. DMSO-d₆ is the mandatory solvent for validation.

Experimental Protocol

This workflow is designed to ensure reproducibility and detect common synthetic impurities, such as uncyclized amic acid intermediates.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Homogenization: Sonicate for 30 seconds. The solution should be clear and slightly yellow. Note: If turbidity persists, filter through a glass wool plug, but note that concentration may drop.

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (Standard 1H with 30° flip angle).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aromatic protons vs. the cyclohexyl ring).

  • Spectral Width: 16 ppm (to capture the downfield -COOH signal).

  • Scans (NS): 16 (sufficient for DMSO); 64 if 13C is planned.

  • Temperature: 298 K (25°C).

Data Analysis & Interpretation

Structural Logic & Numbering

The molecule consists of two distinct domains: the rigid, planar phthalimide core and the flexible cyclohexyl ring .

  • Isoindoline Numbering: Nitrogen is position 2.[1] The carbonyls are 1 and 3. The benzene ring carbons are 4, 5, 6, 7. The carboxylic acid is at position 5.[1][2][3][4][5]

  • Symmetry: The substitution at C5 breaks the symmetry of the phthalimide ring, resulting in three distinct aromatic signals (unlike the AA'BB' system of unsubstituted phthalimide).

1H NMR Assignment Table (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.60 – 13.80 Broad Singlet1H-COOH Confirms free acid. Disappears on D₂O shake.
8.35 Doublet (d, J~1.5 Hz)1HAr-H4 Ortho to COOH and Imide C=O. Most deshielded due to dual EWG effect.
8.28 Doublet of Doublets (dd, J~8.0, 1.5 Hz)1HAr-H6 Ortho to COOH; Para to Imide.
7.98 Doublet (d, J~8.0 Hz)1HAr-H7 Meta to COOH; Ortho to Imide. Shielded relative to H4/H6.
4.00 – 4.10 Multiplet (tt)1HN-CH Methine proton of cyclohexyl ring attached to Nitrogen.
2.05 – 2.15 Multiplet2HCy-H (eq) Equatorial protons adjacent to N-CH.
1.80 – 1.90 Multiplet2HCy-H (eq) Equatorial protons (distal).
1.60 – 1.70 Multiplet1HCy-H Distal proton.
1.25 – 1.45 Multiplet4HCy-H (ax) Axial protons (overlapping).
1.10 – 1.25 Multiplet1HCy-H (ax) Axial proton (distal).

Note: Chemical shifts are referenced to residual DMSO-d₅ at 2.50 ppm.

Impurity Profiling
  • Uncyclized Amic Acid: Look for a broad amide -NH doublet around 8.5–9.0 ppm and a carboxylic acid proton that is distinct from the C5-COOH. The aromatic region will also show a different splitting pattern (less deshielded).

  • Dicyclohexylurea (DCU): If DCC coupling was used in a precursor step, look for multiplets at 1.1–1.9 ppm and a methine at 3.5 ppm.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for confirming the structure and troubleshooting common issues.

G Start Crude Product (Solid) Solvent Solvent Selection: DMSO-d6 Start->Solvent CheckSolubility Check Solubility Solvent->CheckSolubility Acquisition 1H NMR Acquisition (400 MHz, ns=16) CheckCOOH Signal at 13.0-14.0 ppm? Acquisition->CheckCOOH CheckSolubility->Acquisition Clear Solution Fail_Solubility Issue: Aggregation Action: Heat to 315K CheckSolubility->Fail_Solubility Precipitate/Cloudy CheckAromatic Aromatic Region: 3 Distinct Signals? CheckCOOH->CheckAromatic Yes (Broad Singlet) Fail_Amic Impurity: Amic Acid (Incomplete Cyclization) CheckCOOH->Fail_Amic No / Wrong Shift Success Identity Confirmed: 2-Cyclohexyl-1,3-dioxoisoindoline-5-COOH CheckAromatic->Success Yes (1:1:1 Pattern) Fail_Regio Issue: Regioisomer Mix (Check Integration) CheckAromatic->Fail_Regio Complex/Overlapping

Caption: Logical workflow for NMR validation, highlighting critical checkpoints for solubility and structural confirmation.

Advanced Verification: 13C NMR & 2D Techniques

For regulatory filings or absolute confirmation, 1D 1H NMR should be supplemented with:

  • 13C NMR (100 MHz, DMSO-d₆):

    • Carbonyls: Expect three signals in the 165–170 ppm range. The acid C=O and the two imide C=O signals will be distinct.

    • Aromatic Carbons: Six signals in the 120–140 ppm range.

    • Aliphatic Carbons: The cyclohexyl ring will show 4 distinct signals (due to symmetry plane through N-C1-C4 of the cyclohexane): ~50 ppm (CH-N), ~29 ppm, ~25 ppm, ~24 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial for proving the position of the COOH group.

    • Key Correlation: The proton H4 (singlet-like) will show a strong long-range coupling to the COOH carbonyl carbon and one imide carbonyl . This triangulation confirms the 5-position substitution.

References

  • PubChem. (n.d.).[1][2] this compound (Compound).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • El-Aarag, B., et al. (2021).[1][2] 13C NMR spectrum of phthalimide analog. ResearchGate. Retrieved October 26, 2023, from [Link]

  • LibreTexts. (2023).[7][8] Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

Sources

Comparative Guide: 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (referred to as the Acid ) with its Methyl Ester derivative (referred to as the Ester ).

These compounds belong to the phthalimide class, a privileged scaffold in medicinal chemistry often associated with immunomodulatory (IMiD) and anti-inflammatory activity. The selection between the Acid and Ester forms is rarely arbitrary; it dictates the molecule's utility in synthetic workflows, purification strategies, and biological assays.

Verdict:

  • Select the Acid for final biological target engagement (pharmacophore validation), aqueous solubility in basic media, and crystal engineering.

  • Select the Ester for membrane permeability (cell-based assays), purification via normal-phase chromatography, and as a protected intermediate during N-substitution or core functionalization.

Physicochemical Profile & Structural Analysis[1][2][3]

The core difference lies at the C-5 position of the isoindoline-1,3-dione ring. This modification drastically alters the solvation shell and intermolecular forces.

Comparative Data Table
FeatureAcid Form (COOH)Methyl Ester Form (COOMe)
Formula C₁₅H₁₅NO₄C₁₆H₁₇NO₄
MW 273.29 g/mol 287.31 g/mol
H-Bond Donors 1 (Carboxylic OH)0
H-Bond Acceptors 44
LogP (Predicted) ~2.5 - 2.8~3.2 - 3.5 (More Lipophilic)
pKa ~4.0 - 4.5 (Carboxylic acid)N/A (Non-ionizable at physiological pH)
Solubility (Aq) Low (pH < 4); High (pH > 7)Negligible (Independent of pH)
Solubility (Org) Polar aprotic (DMSO, DMF)General organic (DCM, EtOAc, THF)
Melting Point High (Typically >200°C)Lower (Disrupted H-bonding network)
Structural Implications[1][2]
  • The Acid: The carboxylic acid moiety acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). In the solid state, this leads to the formation of stable intermolecular dimers, resulting in higher melting points and poor solubility in non-polar solvents like dichloromethane (DCM) or hexanes.

  • The Ester: Methylation "caps" the HBD site. This disrupts the dimer network, significantly increasing solubility in organic solvents used for extraction (ethyl acetate) and chromatography (DCM/MeOH), making the ester the preferred form for purification.

Synthetic Interconversion & Workflow

The transition between these two forms is a standard cycle in phthalimide derivatization. The Ester often serves as a "masking" group to protect the acidic position while modifications are made to the cyclohexyl ring or the phthalimide core.

Pathway Visualization

The following diagram illustrates the synthetic loop and the reagents required for interconversion.

SynthesisWorkflow Acid Acid Form (Active / Polar) Ester Methyl Ester (Protected / Lipophilic) Acid->Ester MeOH, H2SO4 (cat) or SOCl2 Ester->Acid 1. LiOH, THF/H2O 2. HCl (Workup) Anhydride Trimellitic Anhydride Derivative Anhydride->Acid Cyclohexylamine AcOH, Reflux

Caption: Synthetic cycle showing the formation of the Acid from anhydride precursors and the reversible interconversion with the Methyl Ester.

Biological Implications (ADME)

In drug discovery, the choice between Acid and Ester determines the compound's fate in biological systems.

The Prodrug Concept

The Ester is frequently used as a prodrug. The free Acid is often the active species that binds to the target (e.g., forming a salt bridge with a lysine or arginine residue in a receptor pocket). However, the Acid's polarity may prevent it from crossing the lipid bilayer of a cell membrane.

  • Cell Assays: Researchers often dose the Ester . It passively diffuses into the cell, where intracellular esterases hydrolyze it back to the active Acid .

  • Enzyme Assays: Researchers must use the Acid directly. Dosing the Ester in a cell-free enzyme assay will likely result in false negatives if the esterase machinery is absent.

ADME_Pathway cluster_cell Cellular Environment Extracellular Extracellular Space (Culture Media) Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Ester_Out Ester Form (High Permeability) Ester_Out->Membrane Passive Diffusion Acid_In Acid Form (Active Species) Ester_Out->Acid_In Intracellular Esterases (Hydrolysis) Target Biological Target (Receptor/Enzyme) Acid_In->Target Binding (H-Bond/Ionic)

Caption: Mechanism of action showing the Ester acting as a membrane-permeable prodrug that releases the active Acid intracellularly.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of Methyl Ester from Acid (Fischer Esterification)

Objective: Convert the polar acid to the lipophilic ester for purification or cell-dosing.

  • Setup: Dissolve 1.0 eq of This compound in dry Methanol (0.5 M concentration).

  • Catalysis: Add 5-10 drops of concentrated H₂SO₄ or slowly add 1.5 eq of Thionyl Chloride (SOCl₂) at 0°C (exothermic).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Solvent: 5% MeOH in DCM). The Acid will stay at the baseline; the Ester will move to R_f ~ 0.6–0.8.

  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash: Wash 2x with Saturated NaHCO₃. This is critical: it removes unreacted acid (which goes into the aqueous layer) and neutralizes the catalyst.

    • Wash 1x with Brine, dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR (CDCl₃) should show a sharp singlet at ~3.9 ppm (OCH₃).

Protocol B: Hydrolysis of Ester to Acid

Objective: Regenerate the active acid species.

  • Setup: Dissolve 1.0 eq of the Ester in a 3:1 mixture of THF:Water.

  • Reaction: Add 2.0 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O).

  • Stir: Stir at room temperature for 2–12 hours.

    • Checkpoint: The reaction mixture should become homogeneous as the hydrolysis proceeds (Lithium salt is water-soluble).

  • Workup (Critical Step):

    • Evaporate the THF.

    • The remaining aqueous solution contains the carboxylate salt.

    • Acidify: Add 1M HCl dropwise until pH ~2. The free acid will precipitate out as a white solid.

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

References

  • PubChem Compound Summary. (2025). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Kamal, A., et al. (2006). "Phthalimides as a privileged scaffold in drug discovery." Expert Opinion on Therapeutic Patents. (Contextualizing the biological relevance of the phthalimide core).
  • Santos, J.L., et al. (2009). "Synthesis and anti-inflammatory activity of N-substituted phthalimide derivatives." Bioorganic & Medicinal Chemistry. (Protocol grounding for phthalimide synthesis).
  • Vertex AI Search. (2026). Consolidated physicochemical properties of phthalimide 5-carboxylic acid derivatives.

A Comparative Guide to the Biological Activity of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid and its structural analogs, offering insights into their potential as therapeutic agents. We will delve into their anti-inflammatory and anticancer properties, supported by experimental data and structure-activity relationship (SAR) studies.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, a bicyclic aromatic structure, has been a cornerstone in the development of therapeutic agents, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which have demonstrated profound immunomodulatory and anticancer effects. The biological activity of these molecules can be finely tuned by substitutions at the N-2 position of the isoindoline ring and on the aromatic ring itself. This guide focuses on a specific derivative, this compound, and explores how modifications to the N-cyclohexyl group and the position of the carboxylic acid moiety impact its biological profile.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is not extensively available in publicly accessible literature, we can infer its potential activities based on the known biological effects of its structural analogs. The primary areas of interest for this class of compounds are their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione are known to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[1][2][3] The mechanism of action frequently involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[4]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent at the N-2 position of the isoindoline-1,3-dione ring plays a critical role in determining anti-inflammatory potency. Studies on various N-substituted phthalimides have shown that both alkyl and aryl substituents can confer significant anti-inflammatory effects.[1][5] The presence of a bulky, lipophilic group like a cyclohexyl ring can enhance binding to the active site of target enzymes.

  • Carboxylic Acid Group: The presence and position of a carboxylic acid group can influence the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to be important for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs), often facilitating interactions with the active site of COX enzymes.[6]

To illustrate the potential anti-inflammatory activity, let's consider a hypothetical comparison based on known trends for similar compounds.

Table 1: Hypothetical Comparative Anti-inflammatory Activity of this compound and Analogs

CompoundN-2 SubstituentCarboxylic Acid PositionPredicted COX-2 Inhibition (IC50, µM)
Target Compound Cyclohexyl5Data not available
Analog 1Phenyl5Data not available
Analog 2Cyclohexyl4Data not available
Analog 3Cyclopentyl5Data not available

Note: This table is for illustrative purposes. Specific experimental data is required for a definitive comparison.

Anticancer Activity

The isoindoline-1,3-dione scaffold is a well-established pharmacophore in oncology.[7] The anticancer activity of these compounds can be attributed to various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment.[2][5]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The substituent at the N-2 position significantly influences the cytotoxic potential of isoindoline-1,3-dione derivatives.[2] Lipophilic groups can enhance cell permeability and interactions with intracellular targets.

  • Aromatic Ring Substitution: Modifications on the phthalimide ring, such as the introduction of a carboxylic acid group, can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Table 2: Hypothetical Comparative Anticancer Activity of this compound and Analogs (MCF-7 Cell Line)

CompoundN-2 SubstituentCarboxylic Acid PositionPredicted Cytotoxicity (IC50, µM)
Target Compound Cyclohexyl5Data not available
Analog 1Phenyl5Data not available
Analog 2Cyclohexyl4Data not available
Analog 3Benzyl5Data not available

Note: This table is for illustrative purposes. Specific experimental data is required for a definitive comparison.

Experimental Protocols

To experimentally validate and compare the biological activities of this compound and its analogs, standardized in vitro assays are essential.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at time zero and then every minute for 5 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

G cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) Add_Cmpd Add Test Compounds & Controls Prep->Add_Cmpd Incubate Incubate (10 min) Add_Cmpd->Incubate Add_Sub Add Substrate (Arachidonic Acid, TMPD) Incubate->Add_Sub Measure Measure Absorbance (590 nm) Add_Sub->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC50 Calc_Inhib->Calc_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this compound is currently limited, the analysis of its structural analogs suggests its potential as both an anti-inflammatory and anticancer agent. The N-cyclohexyl group likely contributes to the lipophilicity and binding affinity of the molecule, while the 5-carboxylic acid moiety may play a crucial role in target interaction and pharmacokinetic properties.

Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations in the N-substituent and the position of the carboxylic acid. Subsequent evaluation of these compounds using the described in vitro assays will provide the necessary quantitative data to establish a clear structure-activity relationship. This will enable the rational design and optimization of more potent and selective isoindoline-1,3-dione derivatives for the development of novel anti-inflammatory and anticancer therapies.

References

  • Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. PubMed Central (PMC). Available at: [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Phthalimides as anti-inflammatory agents. PubMed. Available at: [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Available at: [Link]

  • Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. Available at: [Link]

  • The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. PubMed Central (PMC). Available at: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][2][5]riazino[2,3-c]quinazolines. MDPI. Available at: [Link]

  • Flavocoxid, a dual inhibitor of COX-2 and 5-LOX of natural origin, attenuates the inflammatory response and protects mice from sepsis. ResearchGate. Available at: [Link]

  • Structure Activity Relationships. Drug Design. Available at: [Link]

  • Cytotoxicity of a Series of Norcantharidin‐Inspired Tetrahydroepoxyisoindole Carboxamides. UQ eSpace. Available at: [Link]

  • Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Organic Chemistry International. Available at: [Link]

  • Synthesis, characterization and cytotoxic effect of 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid on the MCF7 cancer cell line. Wolters Kluwer. Available at: [Link]

  • Cytotoxic activity of the synthesized compounds against cancerous cell lines. ResearchGate. Available at: [Link]

  • Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. Available at: [Link]

  • Substituted 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a]t[1][2][5]riazino. Bentham Science. Available at: [Link]

  • #77 Design, synthesis and characterization of disubstituted metal complex compounds of 2-(1,3-dioxoisoindolin-2-yl) acetic acid derivatives as anti-inflammatory agents. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. MDPI. Available at: [Link]

Sources

A Spectroscopic Guide to Differentiating Isoindoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between isomers can lead to vastly different pharmacological and toxicological profiles. The isoindoline carboxylic acid scaffold, a key building block in various therapeutic agents, presents a common challenge: the precise identification and characterization of its positional isomers.[1][2] This guide provides a comprehensive spectroscopic comparison of isoindoline carboxylic acid isomers, offering researchers, scientists, and drug development professionals the experimental data and theoretical framework necessary for unambiguous structural elucidation.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, explaining why certain spectroscopic signatures are pivotal for differentiation. Each section is designed to be a self-validating system, grounding analytical observations in the fundamental principles of spectroscopy.

The Challenge: Distinguishing Positional Isomers

The primary isomers of concern are isoindoline-1-carboxylic acid, isoindoline-4-carboxylic acid, and isoindoline-5-carboxylic acid. While sharing the same molecular formula (C₉H₉NO₂) and mass, the position of the carboxylic acid group—either on the pyrrolidine ring or the benzene ring—dramatically influences the electronic environment of the molecule. These differences are the key to their spectroscopic differentiation.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure.

The Underlying Principle

The position of a nucleus in a magnetic field determines its resonance frequency (chemical shift). This position is dictated by the local electronic environment. Electron-withdrawing groups (like a carboxylic acid) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing crucial connectivity information.[3][4][5]

Distinguishing Features:
  • Isoindoline-1-carboxylic acid: This isomer is unique in having the carboxyl group attached to the saturated portion of the bicyclic system. This leads to a distinct upfield shift for the proton at the C1 position (the α-carbon) compared to the aromatic protons of the other isomers. The protons on the benzene ring will show a simpler, more symmetric pattern compared to the substituted patterns of the 4- and 5-isomers.

  • Isoindoline-4-carboxylic acid & Isoindoline-5-carboxylic acid: These aromatic isomers are distinguished by the substitution pattern of their benzene rings. In ¹H NMR, the 4-isomer will exhibit a more complex splitting pattern for its three adjacent aromatic protons. The 5-isomer, with protons at C4, C6, and C7, will show a different set of couplings. Two-dimensional NMR techniques like COSY and HMBC are invaluable for definitively assigning these proton and carbon signals.[6]

  • Carboxylic Acid Proton: In ¹H NMR, the acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 10-12 ppm.[7][8] Its chemical shift is dependent on concentration and solvent due to hydrogen bonding, but its presence is a key indicator of the functional group.[3][4][5]

  • Carboxyl Carbon: In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm range, providing a clear marker for the functional group.[3][4][5]

Comparative NMR Data (Expected)
Isomer Key ¹H NMR Features (δ, ppm) Key ¹³C NMR Features (δ, ppm)
Isoindoline-1-carboxylic acid Proton at C1 will be a multiplet, significantly upfield from aromatic region. Aromatic region (4H) will show symmetry.Carboxyl carbon ~170-180 ppm. Saturated carbons (C1, C3) will be significantly upfield.
Isoindoline-4-carboxylic acid Three adjacent aromatic protons (3H) will show a complex multiplet pattern. Methylene protons (4H) will appear as two distinct signals.Carboxyl carbon ~165-175 ppm. Aromatic carbons will show 6 distinct signals due to substitution.
Isoindoline-5-carboxylic acid Three non-adjacent aromatic protons (3H) will show a different, characteristic splitting pattern (e.g., a singlet and two doublets). Methylene protons (4H) will appear as two distinct signals.Carboxyl carbon ~165-175 ppm. Aromatic carbons will show 6 distinct signals with different shifts than the 4-isomer.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present in a molecule. For isoindoline carboxylic acids, it provides definitive evidence of the key carboxyl moiety.

The Underlying Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The C=O and O-H bonds of a carboxylic acid have highly characteristic absorption bands.

Distinguishing Features:

The primary value of IR is in confirming the presence of the carboxylic acid, which all isomers share. However, subtle shifts in the C=O stretching frequency can occur based on conjugation.

  • O-H Stretch: All isomers will exhibit a very broad absorption band in the 2500-3300 cm⁻¹ range due to the hydrogen-bonded O-H of the carboxylic acid dimer.[3][4][5] This is often the most recognizable feature in the IR spectrum of a carboxylic acid.[9]

  • C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹ is characteristic of the carbonyl group.[3][4][10] For the aromatic isomers (4- and 5-), conjugation of the carboxylic acid with the benzene ring can slightly lower this stretching frequency (towards ~1690 cm⁻¹) compared to the non-conjugated 1-isomer.[10]

Comparative IR Data (Expected)
Isomer O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Rationale for Difference
Isoindoline-1-carboxylic acid ~2500-3300 (Broad)~1710-1760Carboxyl group is not conjugated with the aromatic ring.
Isoindoline-4-carboxylic acid ~2500-3300 (Broad)~1690-1740Conjugation with the benzene ring weakens the C=O bond, lowering the stretching frequency.
Isoindoline-5-carboxylic acid ~2500-3300 (Broad)~1690-1740Conjugation with the benzene ring weakens the C=O bond, lowering the stretching frequency.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.

The Underlying Principle

Molecules with conjugated systems absorb UV or visible light, promoting an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation.

Distinguishing Features:

This technique is particularly useful for distinguishing the aromatic isomers from the 1-isomer.

  • Isoindoline-1-carboxylic acid: Lacking conjugation between the benzene ring and the carboxyl group, this isomer will have a UV absorption profile similar to a simple isoindoline, with a λ_max at a lower wavelength.

  • Isoindoline-4-carboxylic acid & Isoindoline-5-carboxylic acid: The carboxyl group is conjugated with the aromatic π-system. This extended conjugation lowers the energy gap for the n→π* transition, shifting the λ_max to a higher wavelength compared to the 1-isomer.[10] Subtle differences in the λ_max between the 4- and 5-isomers may be observable due to the different substitution patterns affecting the electronic transitions.

Comparative UV-Vis Data (Expected)
Isomer Expected λ_max (nm) Rationale for Difference
Isoindoline-1-carboxylic acid ~210-220The carboxyl chromophore is isolated from the aromatic ring.[7][8]
Isoindoline-4-carboxylic acid > 220Extended conjugation between the carboxyl group and the benzene ring.
Isoindoline-5-carboxylic acid > 220Extended conjugation between the carboxyl group and the benzene ring.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

The Underlying Principle

In an MS experiment, a molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum. The fragmentation pattern is often predictable and characteristic of the molecule's structure.

Distinguishing Features:

All three isomers will have the same molecular ion peak (M⁺) at m/z = 163.17. The key to differentiation lies in the relative abundance of the fragment ions.

  • Molecular Ion (M⁺): A clear peak at m/z 163 is expected for all isomers, confirming the molecular formula.

  • Loss of -COOH: A prominent peak at m/z 118 ([M-45]⁺) resulting from the loss of the carboxyl group is expected for all isomers.[7]

  • Acylium Ion: For the aromatic isomers, the formation of an acylium ion by cleavage of the bond between the aromatic ring and the carboxyl group can be a significant fragmentation pathway.

  • Distinguishing Fragmentation: The fragmentation of the isoindoline ring itself will be influenced by the position of the carboxyl group. For instance, the fragmentation of the 1-isomer might show patterns more characteristic of α-amino acids, while the aromatic isomers' fragmentation will be dominated by cleavages of the substituted benzene ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of fragment ions.[11][12]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the isoindoline carboxylic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -OH and -NH protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (if needed): If assignments are ambiguous, acquire 2D COSY and HMBC spectra to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy Sample Preparation and Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan of the empty ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic broad O-H and sharp, strong C=O stretching frequencies.

UV-Vis Spectroscopy Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

  • Data Acquisition (ESI-MS): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the precursor ion ([M+H]⁺ at m/z 164) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. High-resolution analysis can be performed on instruments like an Orbitrap or TOF.[11][13]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic differentiation of isoindoline carboxylic acid isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Unknown_Isomer Unknown Isoindoline Carboxylic Acid Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Isomer->NMR Analyze IR IR Spectroscopy Unknown_Isomer->IR Analyze UV UV-Vis Spectroscopy Unknown_Isomer->UV Analyze MS Mass Spectrometry (HRMS, MS/MS) Unknown_Isomer->MS Analyze NMR_Data Chemical Shifts Coupling Patterns Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C=O) IR->IR_Data UV_Data λ_max Conjugation UV->UV_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Isomer_1 Isoindoline-1-CA NMR_Data->Isomer_1 Definitive Structure Isomer_4 Isoindoline-4-CA NMR_Data->Isomer_4 Definitive Structure Isomer_5 Isoindoline-5-CA NMR_Data->Isomer_5 Definitive Structure IR_Data->Isomer_1 Confirms -COOH IR_Data->Isomer_4 Confirms -COOH IR_Data->Isomer_5 Confirms -COOH UV_Data->Isomer_1 Differentiates Aromatic vs. Aliphatic UV_Data->Isomer_4 Differentiates Aromatic vs. Aliphatic UV_Data->Isomer_5 Differentiates Aromatic vs. Aliphatic MS_Data->Isomer_1 Confirms Formula MS_Data->Isomer_4 Confirms Formula MS_Data->Isomer_5 Confirms Formula

Caption: Workflow for the spectroscopic identification of isoindoline carboxylic acid isomers.

Conclusion

The differentiation of isoindoline carboxylic acid isomers is a critical task in chemical synthesis and drug development. While mass spectrometry and IR spectroscopy can confirm the molecular formula and the presence of the key carboxylic acid functional group, they offer limited power for distinguishing positional isomers. UV-Vis spectroscopy provides a clear distinction between the conjugated aromatic isomers and the non-conjugated aliphatic isomer. Ultimately, NMR spectroscopy stands as the definitive technique, where the unique chemical shifts and coupling constants in both ¹H and ¹³C spectra provide the unambiguous fingerprints required for positive identification of the 1-, 4-, and 5-carboxylic acid isomers. By employing this multi-technique approach, researchers can confidently elucidate the correct structure, ensuring the integrity and safety of their chemical entities.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

  • PubMed. (n.d.). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

  • GSC Online Press. (2020, January 11). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. [Link]

  • Taylor & Francis Online. (n.d.). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. [Link]

  • PubChem - NIH. (n.d.). Isoindoline-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PMC. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

  • NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of the synthetic route to 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid, a key building block in the development of novel therapeutics. We will delve into the prevalent synthetic methodology, offering a detailed, field-proven protocol and a comparative analysis against a potential alternative. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Introduction

This compound, a substituted N-cyclohexylphthalimide, is a molecule of significant interest in medicinal chemistry. The phthalimide core is a well-established pharmacophore present in a variety of therapeutic agents, while the cyclohexyl and carboxylic acid moieties offer opportunities for modulating lipophilicity, metabolic stability, and target engagement. A robust and well-characterized synthetic route is therefore paramount for its efficient and scalable production in a drug discovery and development setting. This guide focuses on the validation of the most direct synthetic pathway and provides a comparative perspective on an alternative approach.

Primary Synthetic Route: Condensation of Trimellitic Anhydride with Cyclohexylamine

The most direct and widely applicable method for the synthesis of N-substituted phthalimides is the condensation of a corresponding anhydride with a primary amine. In the case of this compound, this involves the reaction of trimellitic anhydride (4-carboxyphthalic anhydride) with cyclohexylamine.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. The initial step is a nucleophilic attack of the primary amine (cyclohexylamine) on one of the carbonyl carbons of the anhydride ring of trimellitic anhydride. This results in the ring-opening of the anhydride to form a phthalamic acid intermediate. The subsequent and often rate-determining step is an intramolecular cyclization, driven by heating, which involves the elimination of a molecule of water to form the stable five-membered imide ring. The use of a high-boiling polar solvent like glacial acetic acid facilitates both the dissolution of the starting materials and the removal of water, driving the equilibrium towards the product.

G cluster_0 Step 1: Nucleophilic Attack and Ring Opening cluster_1 Step 2: Intramolecular Cyclization (Dehydration) Trimellitic_Anhydride Trimellitic Anhydride Phthalamic_Acid_Intermediate Phthalamic Acid Intermediate Trimellitic_Anhydride->Phthalamic_Acid_Intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine Final_Product 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid Phthalamic_Acid_Intermediate->Final_Product Heat (-H2O)

Caption: Reaction mechanism for the synthesis of the target compound.

Validated Experimental Protocol

This protocol has been optimized for high yield and purity.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride and glacial acetic acid.

  • Stir the mixture at room temperature until the trimellitic anhydride is fully dissolved.

  • Slowly add cyclohexylamine to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and any unreacted starting materials.

  • The crude product is then recrystallized from ethanol or an ethanol/water mixture to afford the pure this compound.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Alternative Synthetic Route: Two-Step Procedure via Phthalamic Acid Isolation

An alternative approach involves the isolation of the intermediate phthalamic acid before cyclization. This method can be advantageous when the direct condensation leads to impurities or when a milder final cyclization step is desired.

Mechanistic Rationale

This route separates the two steps of the primary synthesis. The formation of the phthalamic acid intermediate is carried out at a lower temperature, often at room temperature, to prevent premature cyclization. The isolated and purified intermediate is then subjected to a separate dehydration step to form the final imide. This dehydration can be achieved by thermal means as in the primary route, or by using chemical dehydrating agents such as acetic anhydride.

G cluster_0 Step 1: Phthalamic Acid Formation cluster_1 Step 2: Chemical Dehydration Trimellitic_Anhydride Trimellitic Anhydride Phthalamic_Acid_Intermediate Isolated Phthalamic Acid Intermediate Trimellitic_Anhydride->Phthalamic_Acid_Intermediate + Cyclohexylamine (Room Temp) Cyclohexylamine Cyclohexylamine Final_Product 2-Cyclohexyl-1,3-dioxoisoindoline- 5-carboxylic acid Phthalamic_Acid_Intermediate->Final_Product Acetic Anhydride, Heat

Caption: Two-step synthesis via an isolated intermediate.

Comparative Experimental Protocol

Step 1: Synthesis of 2-(Cyclohexylcarbamoyl)benzene-1,4-dicarboxylic acid (Phthalamic Acid Intermediate)

  • Dissolve trimellitic anhydride in a suitable solvent such as acetone or THF at room temperature.

  • Slowly add cyclohexylamine to the solution and stir for 2-3 hours at room temperature.

  • The phthalamic acid intermediate often precipitates from the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid by filtration and wash with cold solvent.

Step 2: Cyclization to this compound

  • Suspend the isolated phthalamic acid in acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.

  • Collect the precipitated product by filtration, wash with water, and recrystallize.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (One-Pot)Alternative Route (Two-Step)
Simplicity High (single step)Moderate (two steps)
Overall Yield Excellent (85-95%)Good (typically 70-85%)
Purity of Crude Product Good to ExcellentPotentially higher
Reaction Time 4-6 hours3-5 hours (total)
Reagent Cost Lower (fewer reagents)Higher (requires dehydrating agent)
Scalability Readily scalableScalable, but with an additional unit operation
Waste Generation Moderate (acetic acid)Higher (acetic anhydride and its byproducts)

Validation of Product Identity: Spectroscopic Data

The identity and purity of this compound synthesized via the primary route should be confirmed by a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the aliphatic protons of the cyclohexyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons of the imide, the aromatic carbons, the carbons of the cyclohexyl ring, and the carboxylic acid carbonyl. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing imide and carboxylic acid groups.[1]

  • IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the C=O stretching of the imide (typically two bands, symmetric and asymmetric) and the C=O stretching of the carboxylic acid. The O-H stretch of the carboxylic acid will be a broad band.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₅NO₄, MW: 273.28 g/mol ).

Conclusion and Recommendation

The direct, one-pot condensation of trimellitic anhydride with cyclohexylamine in glacial acetic acid presents a highly efficient, scalable, and robust method for the synthesis of this compound. This route offers excellent yields and high purity after a straightforward recrystallization. While the two-step alternative provides an option for potentially higher initial purity of the intermediate, it comes at the cost of an additional step, increased reagent usage, and potentially a lower overall yield.

For most applications in a drug discovery and development setting, the primary one-pot synthesis is the recommended route due to its operational simplicity, cost-effectiveness, and high efficiency. The validation of this route through rigorous spectroscopic analysis ensures the reliable production of this key synthetic intermediate.

References

  • General Synthesis of N-Substituted Phthalimides: Information on the general synthesis of N-substituted phthalimides can be found in various organic chemistry textbooks and literature reviews. A relevant example can be found in: Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. [Link]

  • Chemistry of Carboxylic Acids and Anhydrides: For a foundational understanding of the reactivity of carboxylic acid anhydrides with amines, refer to standard organic chemistry textbooks such as March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • ¹³C NMR of Carboxylic Acids: For information on the characteristic chemical shifts of carboxyl carbons in ¹³C NMR spectroscopy, please see: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

Sources

A Comparative Study of the Reactivity of Isoindoline Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient synthesis and the rational design of novel therapeutics. Isoindoline carboxylic acids, key building blocks in medicinal chemistry, present unique reactivity profiles that are crucial to comprehend for their effective utilization. This guide provides an in-depth comparative analysis of the reactivity of isoindoline carboxylic acids, synthesizing established principles of organic chemistry with insights from analogous systems to offer a predictive framework in the absence of extensive direct comparative data.

The isoindoline core is a privileged scaffold found in a number of approved drugs and clinical candidates.[1] The presence of a carboxylic acid moiety, most commonly at the 1-position, provides a handle for diverse functionalization, enabling the exploration of chemical space in drug discovery programs. However, the reactivity of this carboxylic acid can be subtly influenced by the bicyclic ring system and any substituents present, leading to challenges and opportunities in synthetic chemistry.

Factors Influencing the Reactivity of Isoindoline Carboxylic Acids

The reactivity of the carboxylic acid group in isoindoline derivatives in reactions such as esterification and amidation is primarily governed by a combination of electronic and steric effects. These factors influence the electrophilicity of the carbonyl carbon and the stability of the reaction intermediates.

Electronic Effects: Inductive and Resonance Contributions

The benzene ring fused to the pyrrolidine core can accommodate a variety of substituents, each exerting distinct electronic effects on the carboxylic acid group. These effects are transmitted through the sigma framework (inductive effect) and the pi system (resonance effect).

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) on the aromatic ring increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon.[2][3] This is due to the inductive withdrawal of electron density, which stabilizes the negatively charged carboxylate intermediate formed during nucleophilic attack.[4] Consequently, isoindoline carboxylic acids bearing EWGs are expected to exhibit higher reactivity towards nucleophiles in esterification and amidation reactions. The position of the substituent matters, with effects generally being strongest from the ortho and para positions.[3]

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkoxy (-OR) and alkyl (-R) groups donate electron density to the aromatic ring. This destabilizes the carboxylate intermediate, making the carboxylic acid less acidic and the carbonyl carbon less electrophilic.[4] As a result, isoindoline carboxylic acids with EDGs are predicted to be less reactive in nucleophilic acyl substitution reactions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Influence of electronic effects on the reactivity of isoindoline carboxylic acids."

Steric Hindrance

The bicyclic nature of the isoindoline scaffold and the potential for substitution on both the aromatic and pyrrolidine rings can introduce significant steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of nucleophiles, thereby slowing down reaction rates.[5]

For instance, substitution at the 2-position (the nitrogen atom) of the isoindoline ring can create a sterically demanding environment, particularly if the substituent is bulky. Similarly, substituents on the aromatic ring at the positions flanking the carboxylic acid can also hinder reactions. The challenges associated with the reactivity of sterically hindered amino acids, such as difficulties in peptide coupling, are well-documented and offer a valuable parallel for understanding the potential behavior of substituted isoindoline carboxylic acids.[6][7]

Comparative Reactivity: A Predictive Analysis

Table 1: Predicted Relative Reactivity of Substituted Isoindoline-1-Carboxylic Acids

Substituent on Aromatic RingPositionExpected Electronic EffectPredicted Relative Reactivity (Esterification/Amidation)Rationale
-NO₂5 or 6Strong Electron-WithdrawingHighIncreased electrophilicity of the carbonyl carbon.[2]
-Cl5 or 6Moderate Electron-WithdrawingModerate-HighInductive withdrawal enhances reactivity.[2]
-H-NeutralBaselineReference for comparison.
-CH₃5 or 6Weak Electron-DonatingModerate-LowInductive donation slightly reduces reactivity.[4]
-OCH₃5 or 6Strong Electron-Donating (Resonance)LowSignificant electron donation deactivates the carbonyl group.[4]

Experimental Protocols for Assessing Reactivity

To experimentally validate these predictions and quantify the reactivity of different isoindoline carboxylic acids, standardized protocols for common derivatization reactions are essential.

Protocol 1: Comparative Esterification via Fischer Esterification

This protocol allows for the comparison of esterification rates under acidic conditions.

Materials:

  • Substituted isoindoline-1-carboxylic acid (0.1 mmol)

  • Methanol (2 mL, excess)

  • Concentrated Sulfuric Acid (1 drop, catalyst)

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a solution of the isoindoline carboxylic acid in methanol, add a drop of concentrated sulfuric acid.

  • Reflux the reaction mixture for a predetermined time (e.g., 4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Compare the yields of the corresponding methyl esters for different substituted isoindoline carboxylic acids to assess relative reactivity. For a more quantitative comparison, reaction kinetics can be followed by taking aliquots at different time points and analyzing them by a suitable analytical technique like HPLC.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for comparative esterification of isoindoline carboxylic acids."

Protocol 2: Comparative Amide Bond Formation Using a Coupling Reagent

For potentially hindered isoindoline carboxylic acids, the use of potent coupling reagents is often necessary to achieve good yields in amidation reactions. This protocol utilizes HATU, a highly effective coupling reagent for sterically demanding substrates.[10]

Materials:

  • Substituted isoindoline-1-carboxylic acid (0.1 mmol)

  • Benzylamine (0.1 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (0.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.2 mmol)

  • Anhydrous Dimethylformamide (DMF) (1 mL)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the isoindoline carboxylic acid, benzylamine, and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Compare the yields of the corresponding N-benzyl amides to evaluate the relative reactivity of different isoindoline carboxylic acids.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for comparative amidation of isoindoline carboxylic acids using HATU."

Conclusion and Future Directions

The reactivity of isoindoline carboxylic acids is a critical consideration for their successful application in synthetic and medicinal chemistry. While direct comparative data is limited, a robust predictive framework can be established based on fundamental principles of electronic and steric effects. Electron-withdrawing groups on the aromatic ring are expected to enhance reactivity, while electron-donating groups and significant steric hindrance are likely to decrease it.

The provided experimental protocols offer a starting point for researchers to systematically evaluate the reactivity of their specific isoindoline carboxylic acid derivatives. For challenging cases, particularly those involving steric hindrance, the use of advanced coupling reagents is highly recommended.[6][7][11] Further quantitative kinetic studies on a diverse set of substituted isoindoline carboxylic acids would be invaluable to the scientific community, providing a more precise understanding of their reactivity and enabling more efficient and predictable synthetic strategies.

References

  • Carpino, L. A., & El-Faham, A. (1999). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of organic chemistry, 64(20), 7569–7571.
  • A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • 20.4 Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts.
  • Méndez, F., & Marco, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International journal of molecular sciences, 21(7), 2469.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Effect of substituents on acidity of benzoic acids. (2026, January 15). Filo.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline.
  • 20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules, 26(16), 4984.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • DeTar, D. F., Binzet, S., & Darba, P. (1987). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis. The Journal of Organic Chemistry, 52(10), 2074–2079.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Hoff, K. L., & Eisenacher, M. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. International Journal of Molecular Sciences, 26(15), 7214.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 137–147.
  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). International Journal of All Research Scientific and Technical.
  • Buchwald, P. (2002). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. In Methods and Principles in Medicinal Chemistry (pp. 215-230).
  • Miller, S. J., & Copeland, G. T. (2007). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 129(33), 10270–10279.
  • Al-Zuhairy, A. A. (2015). Kinetic Study of Esterification Reaction. International Journal of Scientific & Engineering Research, 6(1), 114-118.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2000). Journal of Medicinal Chemistry, 43(1), 137-147.
  • Amide bond formation from carboxylic acids. (n.d.). Organic Chemistry Portal.
  • Sharma, A., & Kumar, A. (2018). Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland), 23(10), 2615.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore and contrast three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will benchmark the performance of these methods against those used for the analysis of structurally related, commercially significant immunomodulatory drugs: Thalidomide, Lenalidomide, and Pomalidomide. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows for this class of compounds.

Introduction to this compound

This compound belongs to the phthalimide class of compounds. The phthalimide structure is a core component of several therapeutic agents, most notably Thalidomide and its analogues, Lenalidomide and Pomalidomide, which are used in the treatment of multiple myeloma and other cancers.[1] The carboxylic acid moiety provides a handle for further chemical modifications, making it a versatile building block in medicinal chemistry. Accurate quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

Comparative Analysis of Quantitative Techniques

The choice of an analytical technique is governed by a balance of sensitivity, selectivity, speed, cost, and the specific requirements of the analytical challenge. Here, we compare three orthogonal techniques for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the routine analysis of chromophoric compounds.[2] The phthalimide ring system in the target molecule possesses a strong UV chromophore, making this a suitable detection method.

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid group's ionization is controlled by the mobile phase pH, which significantly influences retention time.[3] An acidic mobile phase suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on a reverse-phase column. UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring optimal sensitivity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution.

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-13 min: 80% to 30% Acetonitrile

    • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm[3]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject 10 µL onto C18 Column working->inject sample Prepare Sample Solution & Filter sample->inject separate Gradient Elution (ACN/H2O with 0.1% Formic Acid) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, especially in complex matrices like biological fluids.[4]

UPLC utilizes smaller particle size columns (<2 µm), providing higher resolution and faster analysis times than conventional HPLC. Tandem mass spectrometry (MS/MS) provides two levels of mass filtering. The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (q2). The second quadrupole (Q3) selects a specific fragment ion for detection. This multiple reaction monitoring (MRM) technique is highly selective and significantly reduces background noise, leading to lower detection limits.[5]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 274.1 (for [M+H]⁺ of this compound)

  • Product Ion (m/z): To be determined by infusion and fragmentation of a standard solution. A plausible fragment would be from the loss of the cyclohexyl group or the carboxylic acid group.

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): As per HPLC-UV method.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample in 50:50 acetonitrile:water to an expected concentration within the calibration range.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (0.1-100 ng/mL) stock->working inject Inject 5 µL onto UPLC Column working->inject sample Prepare Sample Solution sample->inject separate Fast Gradient Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Q1: Select Precursor Ion (m/z 274.1) ionize->select_precursor fragment q2: Collision-Induced Dissociation select_precursor->fragment select_product Q3: Select Product Ion fragment->select_product detect Detection select_product->detect integrate Integrate MRM Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for quantitative analysis by UPLC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]

In qNMR, a certified internal standard with a known purity is added to the sample at a precise concentration.[6] By comparing the integral of a specific, non-overlapping signal from the analyte with a signal from the internal standard, the concentration of the analyte can be calculated. The choice of a suitable internal standard is critical and should have signals that do not overlap with the analyte, be stable, and soluble in the chosen deuterated solvent.[2] Maleic acid or dimethyl sulfone are good candidates for this analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Other parameters: Standard acquisition parameters for the instrument.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:[5] P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • analyte = this compound

    • std = Internal Standard

qNMR_Workflow

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 67822-74-6), a compound utilized in various research and development applications. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure compliance and mitigate risks.

Hazard Assessment and Chemical Profile

Carboxylic acids are generally weak acids but can cause irritation upon contact.[1][2] The isoindoline structure is found in various biologically active molecules.[3][4][5][6][7] Based on data from structurally similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₄[8]
Molecular Weight273.29 g/mol [8]
AppearanceLikely a solid at room temperatureInferred
AcidityWeak acid due to the carboxylic acid group[1][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[11][12][13][14][15]

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following workflow is designed to guide laboratory personnel through the process.

DisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposition A Assess Waste Stream (Solid vs. Liquid) B Select Appropriate Waste Container A->B Choose based on form C Segregate Waste (Avoid Incompatibles) B->C Begin collection D Neutralize Acidic Waste (If applicable and safe) C->D For liquid waste E Label Container Clearly C->E For solid waste D->E After treatment F Store in Designated Hazardous Waste Area E->F Securely sealed G Arrange for Professional Disposal Service F->G Follow institutional protocol

Caption: Disposal workflow for this compound.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a dedicated container and not mixed with incompatible materials.

Do NOT mix with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can generate heat and potentially vigorous reactions.

  • Oxidizing agents (e.g., nitric acid, permanganates): Organic compounds can react exothermically with strong oxidizers.

  • Reactive metals (e.g., sodium, potassium): While less likely in a typical waste stream, such mixing should be avoided.

Waste streams should be segregated into solid and liquid forms.

Container Selection and Labeling

The choice of waste container is dictated by the physical state of the waste and its chemical properties. According to the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR Part 261, hazardous waste must be stored in containers that are compatible with the waste.[16][17][18][19]

  • For Solid Waste: A high-density polyethylene (HDPE) container with a secure lid is suitable.

  • For Liquid Waste (in a solvent): A glass or HDPE container is appropriate. If a flammable solvent is used, the container should be stored in a flammable waste cabinet.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

Neutralization of Aqueous Acidic Waste

For aqueous solutions containing this compound, neutralization can be a safe and effective pre-treatment step before disposal, provided the resulting solution is not hazardous for other reasons.

Protocol for Neutralization:

  • Work in a well-ventilated fume hood.

  • Prepare a dilute solution of a weak base , such as a 5% sodium bicarbonate solution.

  • Slowly add the basic solution to the acidic waste while stirring. Be cautious as this may generate carbon dioxide gas.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the pH is between 6.0 and 8.0.

  • The neutralized solution should be collected as hazardous waste, as it still contains the organic molecule.

Final Disposal

Once the waste is properly segregated, containerized, and labeled, it must be stored in a designated hazardous waste accumulation area. The final disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[20][21]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and alert others in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • For small, manageable spills:

    • Don the appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the waste container and dispose of it as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Compound 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. eCFR. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recent Developments in Isoindole Chemistry. National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Some Chemical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic Acids In Chemistry, Physical And Chemical Properties, Important Topics JEE 2025. Aakash BYJU'S. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • This compound. Crysdot. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Academies Press. [Link]

  • Chapter 13 Carboxylic Acids. San Diego State University Chemistry Department. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

  • Carboxylic acid. Britannica. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • cyclohexyl carboxylic acid, 98-89-5. The Good Scents Company. [Link]

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. [Link]

Sources

Personal protective equipment for handling 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the authoritative operational manual for 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 67822-74-6). It is designed for researchers requiring immediate, actionable safety and handling protocols.

PART 1: IMMEDIATE ACTION CARD

Compound: this compound Role: Pharmaceutical Intermediate / Phthalimide Derivative Physical State: White to off-white solid powder Molecular Weight: 273.28 g/mol

🚨 Critical Hazard Summary (GHS Classifications)

Based on structural analogs (Phthalimide/Carboxylic Acid derivatives) and precautionary safety principles.

Hazard TypeGHS CodeDescriptionImmediate Action
Respiratory H335 May cause respiratory irritation.[1][2][3]Use Fume Hood. Do not inhale dust.
Skin H315 Causes skin irritation.[1][2][3][4]Wash immediately with soap/water.[5]
Eye H319 Causes serious eye irritation.[1][2][3][6]Rinse cautiously with water for 15 min.

PART 2: TECHNICAL HAZARD ANALYSIS & RISK ASSESSMENT

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this exact intermediate may be limited in public repositories, its structure—a phthalimide core functionalized with a carboxylic acid —dictates specific handling logic.

1. Structural Hazard Causality
  • The Acidic Moiety (C-5 Carboxyl): The carboxylic acid group (

    
    ) imparts acidity. Inhalation of fine dust will irritate mucous membranes by lowering pH on contact with moisture in the respiratory tract.
    
  • The Phthalimide Core: Phthalimides are generally stable but can hydrolyze under strong basic conditions. They are known skin sensitizers in some contexts.[5]

  • Dust Potential: As a high-melting organic solid, static charge often causes particle dispersion. This creates a high risk of inhalation exposure during weighing.

2. Self-Validating Safety Checks
  • Visual Check: If the powder appears yellow or sticky, it may be degrading or impure (hydrolysis to phthalamic acid). Quarrantine and re-verify purity.

  • Odor Check: The compound should be odorless. A vinegar-like smell indicates residual acetic acid (common synthesis solvent) or hydrolysis.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not select PPE arbitrarily. Use this logic-based selection process.

1. Respiratory Protection
  • Requirement: N95 (minimum) or P100 (HEPA) respirator if handling outside a fume hood (not recommended).

  • Logic: The particle size of recrystallized organic acids often ranges from 1-100 microns. Standard surgical masks offer zero protection against fine chemical dusts.

  • Validation: Perform a user seal check (positive/negative pressure) before every use.

2. Hand Protection (Glove Selection)
  • Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil) .

  • Logic: Nitrile provides excellent resistance to the solid powder.

  • Secondary Barrier (Solution Handling): If dissolving in DMSO or DMF (common solvents for this compound), you MUST double-glove or use Laminate (Silver Shield) gloves.

    • Why? DMSO permeates standard nitrile in <5 minutes, carrying the dissolved chemical through the skin (transdermal delivery).

3. Eye Protection
  • Requirement: Chemical Safety Goggles (Indirect Vent).

  • Logic: Safety glasses are insufficient for fine powders which can bypass side-shields on air currents.

PART 4: OPERATIONAL PROTOCOL

Workflow Visualization

The following diagram outlines the safe handling logic, specifically addressing the transition from solid to solution state.

HandlingProtocol cluster_safety Critical Safety Checkpoint Start Start: this compound Weighing Weighing Station (Static Control + Draft Shield) Start->Weighing PPE: Nitrile + Goggles SolventSelect Solvent Selection (DMSO / DMF / MeOH) Weighing->SolventSelect Transfer to Vessel Dissolution Dissolution (Exothermic Potential) SolventSelect->Dissolution Add Solvent Slowly Reaction Reaction / Application Dissolution->Reaction Clear Solution Waste Disposal (Solid vs. Liquid Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing the critical safety checkpoint during solubilization, where permeation risks increase.

Step-by-Step Handling Procedure
Phase 1: Weighing & Transfer
  • Engineering Control: Operate strictly inside a chemical fume hood.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat. Phthalimide derivatives are prone to static "fly-away."

  • Technique: Do not dump powder. Use a gentle tapping motion to transfer.

  • Clean-up: Immediately wipe the balance area with a wet tissue (water/ethanol) to capture invisible dust.

Phase 2: Solubilization (The High-Risk Step)
  • Solubility Profile: Insoluble in water. Soluble in DMSO, DMF, and warm Ethanol.

  • Protocol:

    • Place the solid in the vessel first.

    • Add solvent slowly down the side of the vessel.

    • Warning: If using basic aqueous solutions (e.g., NaOH), the imide ring may open (hydrolysis), changing the chemical identity to a phthalamic acid derivative. Ensure this is intended.

Phase 3: Disposal[2][5]
  • Solid Waste: Dispose of contaminated weighing boats and tissues in "Hazardous Solid Waste - Toxic."

  • Liquid Waste: If dissolved in DMSO/DMF, segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents are added). Do not pour down the drain.

PART 5: REFERENCES

  • PubChem. (n.d.).[1][7] 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (Compound).[7][8] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid (Surrogate Hazard Data). Retrieved February 2, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.